Product packaging for GTx-007(Cat. No.:CAS No. 401900-40-1)

GTx-007

Cat. No.: B1667391
CAS No.: 401900-40-1
M. Wt: 441.4 g/mol
InChI Key: YVXVTLGIDOACBJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

What is Andarine?

Andarine, also known as GTx-007 S-4, S-40503, and 8, is a specific Non-steroidal Androgen Receptor (AR) antagonist with Ki of 4 nM, a tissue-selective drug to anabolic organs.

Andarine is an orally active partial agonist of androgen receptors. It is a SARM designed to treat Osteoporosis as well as muscle degeneration.

SARMs (selective androgen receptor modifiers) are medications that can bind to the androgen receptor (AR), which is testosterone's principal source of action.

In the beginning, Andarine was described as the perfect SARM due to its excellent oral bioavailability and bone and muscle-building effects (studied on animals).

The United States and marine and other SARMs are only utilized for research and medical testing to determine the drug's effectiveness.

The biological activity of Andarine

Andarine is not as effective in its anabolic and anabolic effects as other SARMs. Andarine has potent and efficient anabolic effects and causes an increase in growth rate in the prostate, seminal vesicles and levator ani muscles with an ED50 that is 0.43 mg/day. 0.55 mg/day, or 0.14 mg/day according to. Andarine reduced prostate weight, with similar effectiveness to finasteride but without causing any decrease in muscle mass or anti-androgenic negative effects. Andarine exhibits a pharmacological effect that is selective to tissue and dramatically reduces the weight of the prostate to 79.4 percent, with a dosage of 0.5 mg/day in rats that are not damaged. Andarine (this compound) can be used to block dihydrotestosterone's binding to its receptors in the prostate gland. However, its partial agonist actions at androgen receptors eliminate the negative reactions associated with anti-androgenic medications traditionally used in treating BPH.

The mechanism of action Andarine

Andarine has a high affinity to the estrogen receptor (AR) and consequently mimics testosterone's effects. However, its effects are more effective in bones and muscles than in reproductive organs.

Potential Applications of Andarine

1.) Could Increase Muscle Mass

When given to castrated rats for four weeks, Andarine increased muscle weight as markedly as DHT (dihydrotestosterone).

Twelve weeks after the castration, Andarine has recovered an enviable muscle (muscle) weight in rats.

2.) Could increase bone strength and fight Osteoporosis

Andarine enhanced bone strength and density in male castrated rats and women whose ovaries have been removed (this is a standard animal model for Osteoporosis).

Andarine can be particularly useful in the case of Osteoporosis since, aside from increasing the density of bones, it enhances the strength of muscles which could decrease the chance of falling and fractures.

3) Fat Loss

In female rats where ovaries were removed, aside from enhancing bone strength, Andarine also reduced body fat.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F3N3O6 B1667391 GTx-007 CAS No. 401900-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193187
Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401900-40-1
Record name Andarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401900-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Andarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401900-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comparative Analysis of the Developmental Trajectories of Enobosarm (GTx-024) and GTx-007

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects. This technical guide provides a comprehensive comparison of the development of two prominent nonsteroidal SARMs originating from the same discovery program at GTx, Inc.: enobosarm (GTx-024) and its predecessor, GTx-007 (andarine). While both compounds demonstrated promise in early preclinical studies, their developmental paths diverged significantly. Enobosarm has progressed through extensive clinical evaluation for multiple indications and remains under active investigation. In contrast, the development of this compound was halted, reportedly due to the emergence of adverse visual effects in early clinical trials. This guide delves into the preclinical and clinical data, experimental methodologies, and underlying signaling pathways to provide a detailed comparative analysis for researchers and drug development professionals.

Introduction

The androgen receptor (AR) is a crucial mediator of the anabolic and androgenic effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While steroidal androgens have therapeutic applications, their use is often limited by a lack of tissue selectivity, leading to a range of undesirable side effects.[1] The development of nonsteroidal SARMs was driven by the goal of dissociating the anabolic effects on muscle and bone from the androgenic effects on tissues such as the prostate and skin.[1]

GTx, Inc. was a key player in the development of a portfolio of SARM candidates. Among these, this compound (andarine) was one of the first to enter clinical development.[2] Subsequently, enobosarm (GTx-024), a structurally related analogue, emerged as a lead candidate with a more favorable preclinical profile and has since been the subject of numerous clinical trials.[3] This guide will dissect the developmental journeys of these two molecules, providing a technical comparison of their pharmacological profiles and clinical trajectories.

Comparative Data

Pharmacokinetic Properties

A comparative summary of the pharmacokinetic parameters of enobosarm and this compound is presented below. Enobosarm exhibits a longer half-life in humans compared to the shorter half-life of this compound observed in animals, a factor that likely contributed to its selection for further development.

ParameterEnobosarm (GTx-024)This compound (Andarine)
Bioavailability (oral, rats) 100%[3]High (rapidly absorbed)[4]
Elimination Half-life (humans) 14-24 hours[3]~4 hours (in animals)[4]
Metabolism CYP3A4, UGT1A1, UGT2B7[3]Information not readily available
Excretion (rats) Feces (70%), Urine (21-25%)[3]Information not readily available
Peak Plasma Levels (animals) Median 1.0 hours[3]48-84 minutes[4]
Preclinical Efficacy: Anabolic vs. Androgenic Activity

Preclinical studies in rodent models were crucial in establishing the tissue-selective properties of both compounds. The Hershberger assay in castrated rats is a standard method to assess the anabolic (levator ani muscle weight) and androgenic (prostate and seminal vesicle weight) effects of SARMs.

ModelCompoundDoseAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate Weight)Reference
Castrated Male RatsThis compound (S-4)0.5 mg/day101% of intact control32.5% of intact control[2]
Intact Male RatsThis compound (S-4)0.5 mg/dayNon-significant increaseReduced to 79.4% of control[2]
Orchidectomized RatsEnobosarm (GTx-024)Not specifiedEquivalent to DHTLimited effects[5]
Clinical Efficacy of Enobosarm (GTx-024)

Enobosarm has been evaluated in numerous clinical trials for various indications. A selection of key efficacy data is summarized below.

IndicationPhaseDosePrimary Outcome MeasureKey FindingReference
Cancer CachexiaII1 mg, 3 mg/dayTotal Lean Body Mass (LBM)Significant increase in LBM at both doses.[4][4]
Healthy Elderly & Postmenopausal WomenII0.1, 0.3, 1, 3 mg/dayTotal Lean Body Mass (LBM)Dose-dependent increase in LBM; significant at 3 mg.[1][1]
Stress Urinary IncontinenceIINot specifiedChange in SUI episodesFailed to meet primary endpoint.[6][6]
Obesity (with GLP-1 RA)IIb3 mg, 6 mg/dayTotal Lean Body Mass (LBM)Significantly preserved LBM compared to placebo.[7][7]

Experimental Protocols

Hershberger Bioassay for SARM Evaluation

The Hershberger bioassay is a standardized in vivo assay to screen for androgenic and antiandrogenic activity.[8][9]

  • Animal Model: Peripubertal male rats are castrated to create an androgen-deficient baseline.

  • Treatment: Animals are treated with the test compound (e.g., this compound or enobosarm) with or without a reference androgen like testosterone propionate (B1217596) (TP) for a defined period, typically 10 consecutive days.[10]

  • Endpoints: At the end of the treatment period, specific androgen-responsive tissues are excised and weighed. These include:

    • Anabolic tissues: Levator ani-bulbocavernosus (LABC) muscle.

    • Androgenic tissues: Ventral prostate (VP), seminal vesicles (SV) plus coagulating glands, Cowper's glands (COW), and glans penis (GP).[9]

  • Analysis: The weights of these tissues are compared between treatment groups and controls to determine the anabolic and androgenic potential of the test compound. A significant increase in the weight of at least two of the five tissues indicates a positive response.[10]

Stair Climb Power Test

The stair climb power test is a functional assessment used in clinical trials to measure lower body strength and power.[11][12][13]

  • Apparatus: A standardized staircase, typically with 12 steps, and an electronic timing system.[11]

  • Procedure:

    • Participants are instructed to ascend the flight of stairs as quickly as possible without using handrails for support, unless necessary for safety.

    • The time taken to ascend the stairs is measured precisely using the timing system.

    • The test can be performed unloaded (USCP) or with a specified load (LSCP).[11]

  • Calculation of Power: Stair climb power is calculated using the following formula:

    • Power (Watts) = (Body Mass (kg) × Gravitational Acceleration (9.8 m/s²) × Total Stair Height (m)) / Time (s)[14]

  • Endpoint: The change in stair climb power from baseline is used as a measure of improved physical function.

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a widely used and validated technique for measuring body composition in clinical trials.[15][16][17]

  • Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone mineral content, fat mass, and lean soft tissue.[18]

  • Procedure: The participant lies on a scanner bed while the DXA machine scans the entire body or specific regions of interest. The procedure is non-invasive and involves a very low dose of radiation.[18]

  • Data Acquisition: The scanner measures the attenuation of the X-ray beams as they pass through the body, allowing for the quantification of the different tissue components.

  • Endpoint: Total lean body mass (LBM) or appendicular lean mass (ALM) is the primary outcome measure for assessing the anabolic effects of SARMs on muscle.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Both enobosarm and this compound exert their effects by binding to and activating the androgen receptor. However, their tissue-selective actions are thought to arise from differential recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene expression.

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (Enobosarm or this compound) AR_inactive Inactive AR Complex (with HSPs) SARM->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active Conformational Change (HSPs dissociate) AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruits Corepressors Co-repressors ARE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Promotes Corepressors->Transcription Inhibits mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Anabolic_Effects Anabolic Effects Protein->Anabolic_Effects

Androgen Receptor Signaling Pathway for SARMs
Preclinical SARM Development Workflow

The preclinical development of SARMs like enobosarm and this compound follows a structured workflow to assess their efficacy and safety before advancing to clinical trials.

Preclinical_Workflow Start Compound Synthesis & Initial Screening In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay AR Binding Affinity In_Vitro->Binding_Assay Transactivation_Assay AR Transactivation In_Vitro->Transactivation_Assay In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Hershberger Hershberger Assay (Anabolic vs. Androgenic Activity) In_Vivo->Hershberger Pharmacokinetics Pharmacokinetics (PK) & Bioavailability In_Vivo->Pharmacokinetics Toxicity Toxicology Studies In_Vivo->Toxicity Lead_Selection Lead Candidate Selection Toxicity->Lead_Selection Lead_Selection->Start Unsuccessful IND Investigational New Drug (IND) Application Lead_Selection->IND Successful

Preclinical Development Workflow for SARMs
Clinical Trial Workflow for a SARM in Cancer Cachexia

The clinical development of a SARM for an indication like cancer cachexia involves a multi-phase process to establish safety and efficacy.

Clinical_Trial_Workflow Phase1 Phase I (Safety & PK in Healthy Volunteers) Phase2 Phase II (Dose-ranging & Efficacy in Patients) Phase1->Phase2 Safe & Tolerable Stop1 Development Halted Phase1->Stop1 Safety Concerns Phase3 Phase III (Pivotal Efficacy & Safety in Large Patient Population) Phase2->Phase3 Shows Efficacy Stop2 Development Halted Phase2->Stop2 Lack of Efficacy NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Positive Results Stop3 Development Halted Phase3->Stop3 Fails to Meet Endpoints Approval Regulatory Approval & Marketing NDA->Approval Favorable Review

Clinical Trial Workflow for SARMs

Discussion and Conclusion

The divergent developmental paths of enobosarm (GTx-024) and this compound highlight the critical importance of a thorough preclinical and early clinical characterization of drug candidates. While both compounds demonstrated promising tissue selectivity in preclinical models, the emergence of visual disturbances with this compound in early human trials led to its discontinuation.[2][4] This underscores the potential for unforeseen off-target effects that may not be apparent in animal models.

Enobosarm, with its more favorable safety profile and longer half-life, has undergone extensive clinical investigation.[3] While it has shown consistent and significant effects on increasing lean body mass in various populations, the translation of this anabolic effect into improved physical function has been a key challenge, as evidenced by the failure to meet the co-primary endpoint of stair climb power in the pivotal POWER trials for cancer cachexia.[19] Nevertheless, enobosarm continues to be evaluated for other indications, including in combination with GLP-1 receptor agonists for obesity and for certain types of breast cancer, demonstrating the ongoing scientific and clinical interest in this SARM.[7]

References

GTx-007: A Technical Guide to its Androgen Receptor Binding Affinity and Associated Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding characteristics of GTx-007, a non-steroidal selective androgen receptor modulator (SARM). This document details the quantitative binding affinity of this compound, the experimental protocols for its determination, and the associated androgen receptor signaling pathways.

Core Quantitative Data

This compound exhibits a high binding affinity for the androgen receptor. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

CompoundParameterValueReceptor
This compound (S-4)Ki4 nMAndrogen Receptor (AR)

This low nanomolar Ki value indicates a potent interaction between this compound and the androgen receptor, classifying it as a high-affinity ligand.[1]

Mechanism of Action

This compound is characterized as an orally active, non-steroidal selective androgen receptor modulator and a partial agonist.[1] Its tissue-selective nature allows it to mimic the anabolic effects of testosterone (B1683101) in muscle and bone while having a reduced impact on androgenic tissues like the prostate.[2] In preclinical models, this compound has been shown to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor.

Experimental Protocols: Determination of Androgen Receptor Binding Affinity

The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. While the specific protocol for this compound's initial characterization is not publicly detailed, the following represents a standard methodology employed in the field for assessing the binding affinity of compounds to the androgen receptor.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the androgen receptor.

1. Materials and Reagents:

  • Receptor Source: Cytosol preparations from tissues expressing high levels of the androgen receptor, such as the rat prostate, or recombinant human androgen receptor.

  • Radioligand: A high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881).

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881 or dihydrotestosterone) to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding activity.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

2. Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand. This is commonly achieved through filtration, where the receptor-ligand complexes are captured on a filter membrane, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Equilibration Allow to Reach Equilibrium Incubation->Equilibration Separation Separation of Bound and Unbound Ligand (Filtration) Equilibration->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Androgen Receptor Signaling Pathways

The binding of this compound to the androgen receptor initiates a cascade of molecular events that ultimately lead to changes in gene expression. There are two primary signaling pathways for the androgen receptor: the classical (genomic) and non-classical (non-genomic) pathways.

Classical Androgen Receptor Signaling Pathway

The classical pathway involves the translocation of the androgen-AR complex to the nucleus and direct binding to DNA to regulate gene transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_Complex Androgen Receptor (AR) Complexed with HSPs Androgen->AR_Complex Binding Androgen_AR Androgen-AR Complex AR_Complex->Androgen_AR Conformational Change & HSP Dissociation Dimerization Dimerization Androgen_AR->Dimerization Nuclear Translocation ARE_Binding Binding to Androgen Response Elements (AREs) Dimerization->ARE_Binding Transcription Modulation of Gene Transcription ARE_Binding->Transcription

Caption: The classical androgen receptor signaling pathway.

Non-Classical Androgen Receptor Signaling Pathway

The non-classical pathway involves the rapid activation of cytoplasmic signaling cascades that do not require direct binding of the androgen-AR complex to DNA.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_AR Membrane-Associated Androgen Receptor (AR) Src_Activation Src Kinase Activation Membrane_AR->Src_Activation Androgen Androgen (e.g., this compound) Androgen->Membrane_AR Binding MAPK_Cascade MAPK Signaling Cascade Activation Src_Activation->MAPK_Cascade Downstream Downstream Cellular Effects MAPK_Cascade->Downstream

References

The Pharmacokinetics of GTx-007 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] Developed by GTX, Inc., it was investigated for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy.[3] As a SARM, this compound is designed to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues like the prostate.[3] This document provides a comprehensive overview of the preclinical pharmacokinetics of this compound in animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.

Core Data Presentation

The pharmacokinetic profile of this compound has been characterized in male Sprague-Dawley rats, revealing rapid absorption and slow clearance.[2] The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration at various dose levels.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intravenous Administration [2]

Dose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t½) (h)
0.52.10.4482.6
11.80.4483.3
101.00.4485.3
301.20.4484.2

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Oral Administration [2]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
12251.01350100
1021002.02250094
3075004.010500070

Experimental Protocols

The following section details the methodology employed in a key pharmacokinetic study of this compound in an animal model.

Pharmacokinetic Study of this compound in Male Sprague-Dawley Rats[2]
  • Animal Model:

    • Thirty-five male Sprague-Dawley rats, weighing approximately 250 g, were utilized for the study.

    • Animals were randomly assigned to one of seven treatment groups.

  • Drug Administration:

    • Intravenous (IV) Administration: Doses of 0.5, 1, 10, and 30 mg/kg were administered via a jugular catheter.

    • Oral (PO) Administration: Doses of 1, 10, and 30 mg/kg were administered by oral gavage.

  • Sample Collection:

    • Blood samples were collected at predetermined time points following drug administration.

  • Sample Analysis:

    • Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) or a high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability.

Mandatory Visualizations

Signaling Pathway of this compound

This compound functions as a selective agonist of the androgen receptor (AR). Upon binding, it initiates a signaling cascade that leads to the modulation of gene expression, promoting anabolic effects in target tissues.

GTx_007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex GTx_AR_complex This compound-AR Complex AR_HSP_complex->GTx_AR_complex HSP Dissociation Dimerized_Complex Dimerized This compound-AR Complex GTx_AR_complex->Dimerized_Complex Dimerization ARE Androgen Response Element (ARE) Dimerized_Complex->ARE Nuclear Translocation and Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects Leads to

Caption: this compound signaling pathway via the androgen receptor.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the logical flow of the experimental protocol for determining the pharmacokinetic profile of this compound in rats.

Experimental_Workflow start Start animal_model Animal Model Selection (Male Sprague-Dawley Rats) start->animal_model randomization Randomization into Treatment Groups animal_model->randomization iv_dosing Intravenous (IV) Dosing (0.5, 1, 10, 30 mg/kg) randomization->iv_dosing po_dosing Oral (PO) Dosing (1, 10, 30 mg/kg) randomization->po_dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation analytical_method Sample Analysis (HPLC or HPLC/MS) plasma_separation->analytical_method pk_analysis Pharmacokinetic Parameter Calculation analytical_method->pk_analysis end End pk_analysis->end

Caption: Workflow for the pharmacokinetic study of this compound in rats.

References

In Vitro Characterization of GTx-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM). The document details the core mechanisms of this compound activity, presents quantitative data from key experiments, and provides comprehensive protocols for the described assays.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound is a non-steroidal, orally bioavailable SARM that functions as a potent agonist of the Androgen Receptor (AR).[1][2][3][4][5] Unlike traditional anabolic steroids, this compound exhibits tissue-selective activity, primarily targeting anabolic tissues such as muscle and bone while demonstrating only partial agonist activity in androgenic tissues like the prostate.[1][3][6] This selectivity profile suggests a favorable therapeutic window for promoting muscle growth and bone density with a reduced risk of androgenic side effects.[6]

Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. Within the nucleus, the this compound/AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This targeted gene regulation is the fundamental mechanism through which this compound elicits its anabolic effects.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, providing insights into its binding affinity, transcriptional activation potential, and effects on key signaling pathways.

ParameterValueAssayReference
Androgen Receptor Binding Affinity (Ki) ~4 nMRadioligand Competitive Binding Assay[4]
Transcriptional Activation Stimulates AR-mediated transcription to 93% of that observed for 1 nM DHT at a concentration of 10 nMAndrogen Receptor Transcriptional Activation Reporter Assay[8]
Anabolic Activity (in vitro) Promotes muscle cell differentiation and increases markers of osteoblast differentiation.Muscle Cell Differentiation Assay / Osteoblast Differentiation Assay[8][9]
Signaling Pathway Activation Activates the Akt/mTOR signaling pathway downstream of AR activation.Western Blot Analysis[10]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound activity are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Recombinant human Androgen Receptor (AR)

  • Radiolabeled ligand (e.g., [³H]-Mibolerone)

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound. Include control wells with no this compound (total binding) and wells with a saturating concentration of a known non-radiolabeled androgen (non-specific binding).

  • Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

  • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Reporter Assay

This assay measures the ability of this compound to activate the transcriptional activity of the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, PC-3)

  • An expression vector for the human Androgen Receptor

  • A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs)

  • A control vector for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect the cells with the AR expression vector, the androgen-responsive luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and the EC50 value.

In Vitro Osteoblast Differentiation Assay

This assay assesses the effect of this compound on the differentiation of pre-osteoblastic cells into mature osteoblasts.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Osteogenic induction medium (containing ascorbic acid and β-glycerophosphate)

  • This compound

  • Alkaline Phosphatase (ALP) staining kit or ALP activity assay kit

  • Alizarin Red S staining solution

  • Microplate reader (for activity assay)

  • Microscope

Protocol:

  • Culture the pre-osteoblastic cells in growth medium until they reach confluence.

  • Induce osteogenic differentiation by switching to osteogenic induction medium.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Culture the cells for a period of 7-21 days, replacing the medium with fresh medium and treatments every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining (Early Marker):

    • At an early time point (e.g., day 7), fix the cells with formalin.

    • Wash the cells with PBS.

    • Stain for ALP activity according to the manufacturer's instructions.

    • Visualize and capture images of the stained cells using a microscope.

  • Alizarin Red S Staining (Late Marker of Mineralization):

    • At a later time point (e.g., day 21), fix the cells with formalin.

    • Wash the cells with deionized water.

    • Stain the mineralized matrix with Alizarin Red S solution.

    • Wash away the excess stain and visualize the calcium deposits using a microscope.

  • Quantify the staining intensity or ALP activity using appropriate methods (e.g., image analysis software or a colorimetric assay).

Western Blot Analysis of Akt/mTOR Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR signaling pathway following treatment with this compound.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of Akt and mTOR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture the cells and treat them with this compound for the desired time and concentration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the total and phosphorylated forms of Akt and mTOR.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

GTx_007_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_GTx AR-GTx-007 Complex AR->AR_GTx Binding Akt Akt AR_GTx->Akt ARE Androgen Response Element (ARE) AR_GTx->ARE Translocation pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation Gene_Transcription Gene Transcription (Muscle & Bone Growth) pmTOR->Gene_Transcription Upregulation of Protein Synthesis ARE->Gene_Transcription Modulation

Caption: this compound Signaling Pathway in Anabolic Tissues.

Experimental_Workflow_AR_Binding cluster_workflow Androgen Receptor Competitive Binding Assay Workflow A Prepare this compound Dilutions B Incubate AR, Radioligand, and this compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for AR Competitive Binding Assay.

Experimental_Workflow_Transcriptional_Activation cluster_workflow AR Transcriptional Activation Reporter Assay Workflow A Co-transfect Cells with AR and Reporter Plasmids B Treat Cells with this compound A->B C Lyse Cells and Measure Luciferase Activity B->C D Normalize Luciferase Activity C->D E Data Analysis (Dose-Response Curve and EC50) D->E

Caption: Workflow for AR Transcriptional Activation Assay.

References

Methodological & Application

Application Notes and Protocols for Preparing GTx-007 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of GTx-007 stock solutions for use in cell culture experiments. This compound, also known as Andarine or S-4, is a non-steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These guidelines cover the chemical properties, solubility, and step-by-step procedures for dissolving and storing this compound, as well as best practices for its application in cell culture.

Introduction to this compound

This compound is an orally bioavailable and selective SARM investigated for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.[1][3] It selectively binds to the androgen receptor with a high affinity (Ki of 4 nM), leading to the modulation of gene expression in target tissues.[1][2] In cell-based assays, understanding the precise concentration and stability of this compound is paramount for obtaining reliable and interpretable results.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: this compound signaling pathway.

Physicochemical Properties and Solubility

Understanding the chemical characteristics of this compound is essential for its proper handling and preparation.

PropertyValueReference
Synonyms Andarine, S-4, SARM S-4[4][5]
Molecular Formula C19H18F3N3O6[4][5]
Molecular Weight 441.4 g/mol [4][5]
Appearance Crystalline solid[4]
Purity ≥98%[4][5]
Storage -20°C[4][5]
Stability ≥ 4 years (as solid)[4][5]
Solubility Data

This compound is soluble in organic solvents but sparingly soluble in aqueous buffers.[4] For cell culture applications, a high-concentration stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the culture medium.

SolventSolubilityReference
DMSO ≥ 100 mg/mL[6]
Ethanol ~14 mg/mL[4][5]
Dimethylformamide (DMF) ~20 mg/mL[4][5]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[4][5]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • 0.22 µm sterile syringe filter (optional, for sterilization)

  • Laminar flow hood

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.

  • Pre-weighing Preparation: Before opening, centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom.[7]

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.414 mg of this compound (Molecular Weight = 441.4 g/mol ).

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder. For 4.414 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[6]

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]

GTx007_Stock_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Gentle Warming/ Sonication check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for GTx-007 (Andarine/S-4) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM), in mouse models for research in areas such as muscle wasting and osteoporosis.

Introduction

This compound is an orally bioavailable, non-steroidal SARM that has been investigated for its potential therapeutic benefits in conditions associated with muscle loss and bone density reduction.[1][2] It acts as a partial agonist for the androgen receptor (AR), with tissue-selective anabolic effects in muscle and bone.[1] Preclinical studies have demonstrated its efficacy in promoting muscle mass and strength and improving bone mineral density.[3][4]

Data Presentation: Dosage and Administration of this compound in Rodent Models

The following tables summarize quantitative data from preclinical studies on this compound, providing a reference for dosage and administration in experimental settings.

Animal Model Strain Administration Route Dosage Vehicle Study Duration Application Reference
MouseFemale C57BL/6JSubcutaneous Injection0.5 mg/mouse, dailyNot specified7 daysUterine tissue analysis[5]
Rat (Orchidectomized)Sprague DawleyOral Gavage3 or 10 mg/kg, dailyNot specified8 weeksMuscle wasting[6]
Rat (Ovariectomized)Not specifiedOral Gavage>0.1 mg/dayNot specifiedNot specifiedOsteoporosis[4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Mice

This protocol is based on a study using female C57BL/6J mice.[5]

Materials:

  • This compound (Andarine/S-4) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (26-27 gauge recommended)

  • Animal scale

  • 70% ethanol

Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline): [5]

  • To prepare 1 mL of the vehicle, sequentially add the following to a sterile microcentrifuge tube:

    • 100 µL DMSO

    • 400 µL PEG300. Mix thoroughly.

    • 50 µL Tween 80. Mix thoroughly.

    • 450 µL Saline. Mix thoroughly until a clear solution is formed.

This compound Solution Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Based on the desired final concentration for injection, calculate the volume of the stock solution needed.

  • Add the calculated volume of the this compound stock solution to the pre-mixed vehicle (PEG300 + Tween80 + Saline) to achieve the final desired concentration. For example, to achieve a concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL stock to 900 µL of the vehicle mixture.

Administration Procedure:

  • Weigh the mouse to ensure accurate dosing if administering on a mg/kg basis. For a per-mouse dose, this is for monitoring purposes.

  • Restrain the mouse securely. The loose skin over the neck and shoulder area (scruff) is the most common injection site.

  • Grasp the scruff and "tent" the skin upwards.

  • Wipe the injection site with 70% ethanol.

  • Insert a sterile needle (bevel up) into the base of the tented skin.

  • Aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a different site with a new sterile needle.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of this compound in Mice

While specific oral dosages for this compound in mouse models of muscle wasting and osteoporosis are not well-documented in the provided search results, this protocol provides a general methodology based on common practices for oral gavage in mice and dosages used in rat studies.[6][7] Dose-finding studies are recommended.

Materials:

  • This compound (Andarine/S-4) powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Oral gavage needles (20-22 gauge with a ball tip is common for adult mice)

  • Sterile syringes

  • Animal scale

Vehicle Preparation (0.5% Methylcellulose): [8]

  • Heat a portion of the required sterile water to 60-80°C.

  • Disperse the methylcellulose powder in the hot water with stirring.

  • Add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.

This compound Suspension Preparation:

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

Administration Procedure:

  • Weigh the mouse to calculate the precise volume for administration (typically 10 mL/kg).[9]

  • Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

  • Gently insert the gavage needle into the mouth and advance it along the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Slowly administer the this compound suspension.

  • Gently withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress or adverse effects.

Mandatory Visualizations

Signaling Pathways

GTx_007_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_007 This compound (Andarine/S-4) AR Androgen Receptor (AR) GTx_007->AR Binds AR_Complex AR-GTx-007 Complex GTx_007->AR_Complex HSP Heat Shock Proteins AR->HSP Dissociates from AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mTOR mTOR Pathway Gene_Transcription->mTOR Activates Runx2 ↑ Runx2 Expression Gene_Transcription->Runx2 Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Osteoblast_Diff ↑ Osteoblast Differentiation Runx2->Osteoblast_Diff Bone_Formation ↑ Bone Formation Osteoblast_Diff->Bone_Formation Cytoplasm Cytoplasm

Caption: Signaling pathway of this compound in muscle and bone.

Experimental Workflow: Subcutaneous Administration

Subcutaneous_Workflow start Start prep_vehicle Prepare Vehicle (DMSO, PEG300, Tween80, Saline) start->prep_vehicle prep_drug Prepare this compound Solution prep_vehicle->prep_drug weigh_mouse Weigh Mouse prep_drug->weigh_mouse restrain Restrain Mouse (Scruff) weigh_mouse->restrain inject Subcutaneous Injection (26-27G needle) restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for subcutaneous administration of this compound.

Experimental Workflow: Oral Gavage Administration

Oral_Gavage_Workflow start Start prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) start->prep_vehicle prep_drug Prepare this compound Suspension prep_vehicle->prep_drug weigh_mouse Weigh Mouse & Calculate Volume (e.g., 10 mL/kg) prep_drug->weigh_mouse restrain Restrain Mouse (Vertical Position) weigh_mouse->restrain gavage Oral Gavage (20-22G gavage needle) restrain->gavage monitor Monitor Animal gavage->monitor end End monitor->end

Caption: Workflow for oral gavage administration of this compound.

References

Application Notes and Protocols for GTx-007 Administration in Benign Prostatic Hypertrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM). It was initially investigated for the treatment of benign prostatic hyperplasia (BPH), muscle wasting, and osteoporosis.[1][2] As a SARM, this compound exhibits tissue-selective activation of the androgen receptor (AR), demonstrating anabolic effects in muscle and bone while having a lesser effect on reproductive tissues like the prostate.[3]

In the context of BPH, this compound acts as a partial agonist at the androgen receptor in the prostate.[3] This mechanism allows it to compete with the more potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), thereby reducing the overall androgenic stimulation that leads to prostatic growth. Preclinical studies have demonstrated the potential of this compound to reduce prostate weight in various animal models.[1][4]

These application notes provide detailed protocols for the use of this compound in rat models of testosterone-induced BPH, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of testosterone-induced BPH on prostate parameters and the impact of this compound administration.

Table 1: Effect of Testosterone (B1683101) Propionate (B1217596) on Prostate Weight in Rats

Treatment GroupDosing RegimenDurationProstate Weight (g)Prostate to Body Weight Ratio (mg/g)Reference
Sham ControlOlive Oil (s.c.)4 weeks~0.4~1.2[5][6]
BPH ModelTestosterone Propionate (25 mg/kg/day, s.c.)4 weeks~1.8~5.0[5][6]

Table 2: Reported Effects of this compound (S-4) on Prostate Weight in Rodent Models

Animal ModelTreatment GroupDosing RegimenDurationProstate Weight (% of Intact Control)Reference
Intact Male RatsThis compound (S-4)0.5 mg/dayNot Specified79.4%[4]
Orchidectomized RatsThis compound (S-4)3 mg/kg8 weeks16%[1][7]
Orchidectomized RatsThis compound (S-4)10 mg/kg8 weeksNot Specified[7]
Orchidectomized RatsDihydrotestosterone (DHT)3 mg/kg8 weeks>200%[7]

Experimental Protocols

The following are detailed methodologies for inducing BPH in rats and a proposed protocol for the subsequent administration of this compound.

Protocol for Induction of Benign Prostatic Hyperplasia in Rats

This protocol describes the induction of BPH in rats using testosterone propionate, a common and effective method.[5][6][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Testosterone Propionate (TP)

  • Vehicle for TP (e.g., sterile corn oil or olive oil)

  • Syringes and needles for subcutaneous injection

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Castration (Optional but Recommended): To reduce the influence of endogenous androgens, surgical castration may be performed. Allow a one-week recovery period post-surgery.

  • Preparation of Testosterone Propionate Solution: Dissolve testosterone propionate in the chosen vehicle (e.g., corn oil) to a final concentration that allows for the administration of 25 mg/kg in a reasonable injection volume (e.g., 1 mL/kg).

  • Induction of BPH: Administer testosterone propionate at a dose of 25 mg/kg via subcutaneous injection once daily for 4 consecutive weeks.[5][6] A sham group should be administered the vehicle only.

  • Monitoring: Monitor the animals' body weight and general health throughout the induction period.

  • Confirmation of BPH: At the end of the 4-week induction period, BPH can be confirmed by a significant increase in prostate size and weight in the TP-treated group compared to the sham control group.

Protocol for Administration of this compound in a BPH Rat Model

This proposed protocol outlines the oral administration of this compound to rats with established testosterone-induced BPH.

Materials:

  • Rats with induced BPH (from Protocol 3.1)

  • This compound (S-4) powder

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of this compound Formulation:

    • For Methylcellulose Suspension: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. Weigh the required amount of this compound powder and suspend it in the methylcellulose vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 5 mL/kg volume, the concentration would be 2 mg/mL). Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.

    • For Solubilized Formulation: To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.

  • Animal Grouping: Divide the BPH-induced rats into the following groups (n=8-10 per group):

    • BPH Control (Vehicle only)

    • This compound Low Dose (e.g., 3 mg/kg)

    • This compound High Dose (e.g., 10 mg/kg)

    • Positive Control (e.g., Finasteride 5 mg/kg)

  • Administration of this compound: Administer the prepared this compound formulation or vehicle to the respective groups via oral gavage once daily. The treatment duration can range from 2 to 8 weeks.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect the prostate gland.

    • Measure the final body weight.

    • Weigh the prostate (wet weight).

    • Calculate the prostate to body weight ratio.

    • The prostate tissue can be fixed in formalin for histological analysis (e.g., H&E staining to observe changes in epithelial and stromal proliferation).

    • Blood samples can be collected for analysis of serum testosterone, DHT, and Prostate-Specific Antigen (PSA) levels.

Visualizations

Signaling Pathway of this compound in Prostate Cells

BPH_Signaling_Pathway cluster_nucleus Cell Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds GTx007 This compound (S-4) GTx007->AR Binds (Competes with DHT) AR_complex_DHT AR-DHT Complex (Full Agonist) AR->AR_complex_DHT Forms AR_complex_GTx AR-GTx-007 Complex (Partial Agonist) AR->AR_complex_GTx Forms Nucleus Nucleus AR_complex_DHT->Nucleus Translocates ARE Androgen Response Element (ARE) AR_complex_DHT->ARE Binds (Strong Activation) AR_complex_GTx->Nucleus Translocates AR_complex_GTx->ARE Binds (Weak Activation) Cell_Growth Prostatic Cell Growth & Proliferation AR_complex_GTx->Cell_Growth Attenuates Reduced_Growth Reduced Prostatic Cell Growth AR_complex_GTx->Reduced_Growth Leads to Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Growth Promotes

Caption: this compound acts as a partial agonist, competing with DHT for the androgen receptor.

Experimental Workflow for this compound Administration in BPH Rat Model

Experimental_Workflow Start Start: Male Rats (200-250g) Acclimatization Acclimatization (1 week) Start->Acclimatization BPH_Induction BPH Induction: Testosterone Propionate (25 mg/kg/day, s.c.) for 4 weeks Acclimatization->BPH_Induction Grouping Randomization into Treatment Groups BPH_Induction->Grouping Group_Vehicle Group 1: BPH Control (Vehicle) Oral Gavage Daily Grouping->Group_Vehicle Group_GTx_Low Group 2: This compound (Low Dose) Oral Gavage Daily Grouping->Group_GTx_Low Group_GTx_High Group 3: This compound (High Dose) Oral Gavage Daily Grouping->Group_GTx_High Group_Positive Group 4: Positive Control (e.g., Finasteride) Oral Gavage Daily Grouping->Group_Positive Treatment Treatment Period (2-8 weeks) Group_Vehicle->Treatment Group_GTx_Low->Treatment Group_GTx_High->Treatment Group_Positive->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Analysis Prostate Weight Histology Serum Biomarkers Endpoint->Analysis

Caption: Workflow for evaluating this compound efficacy in a testosterone-induced BPH rat model.

References

Application Notes and Protocols for Subcutaneous Administration of GTx-007 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTx-007, also known as Andarine or S-4, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM).[1][2] It has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis due to its tissue-selective anabolic effects.[3] As a partial agonist of the androgen receptor, this compound aims to provide the benefits of traditional anabolic steroids while minimizing androgenic side effects.[2][4] Preclinical studies in animal models, including mice, are crucial for evaluating its efficacy and safety profile. This document provides a detailed protocol for the subcutaneous (SC) administration of this compound in mice.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
SynonymsAndarine, S-4[5]
Molecular FormulaC₁₉H₁₈F₃N₃O₆[5]
Molecular Weight441.4 g/mol [5]
AppearanceCrystalline solid[5]
Storage-20°C[5]
Table 2: Recommended Materials for Subcutaneous Injection in Mice
MaterialSpecification
Syringes1 mL sterile syringes
Needles26-27 gauge, ½ to ⅝ inch length
Animal ScaleTo determine accurate body weight for dose calculation
This compoundCrystalline solid
Vehicle ComponentsDimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile PBS (pH 7.2) or ddH₂O
Disinfectant70% Isopropyl alcohol wipes
Sharps ContainerFor safe disposal of needles and syringes
Table 3: Dosing and Injection Parameters
ParameterRecommendation
Dosing RouteSubcutaneous (SC)
Injection SiteLoose skin over the dorsal midline (scruff) or flank
Injection Volume5 mL/kg (maximum per site)
Needle BevelPositioned facing up during injection
AspirationPerform to ensure the needle is not in a blood vessel
Post-injection MonitoringObserve for any signs of distress, irritation, or leakage at the injection site

Experimental Protocols

Preparation of this compound Dosing Solution

This compound is sparingly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. Two potential vehicle formulations are described below. The selection of the vehicle may depend on the specific experimental requirements and institutional guidelines.

Formulation 1: DMSO/PBS Vehicle

This formulation is suitable for achieving a lower concentration of this compound.

  • Initial Solubilization: Dissolve this compound in 100% DMSO to create a stock solution. For example, a 10 mg/mL stock solution can be prepared.

  • Dilution: For administration, dilute the DMSO stock solution with sterile PBS (pH 7.2) in a 1:1 ratio. This will result in a final vehicle composition of 50% DMSO and 50% PBS.

  • Final Concentration: The solubility of this compound in a 1:1 DMSO:PBS solution is approximately 0.5 mg/mL.[5] Ensure the final desired concentration for dosing does not exceed this solubility limit.

  • Storage: It is recommended to prepare this aqueous solution fresh daily and not store it for more than one day.[5]

Formulation 2: DMSO/PEG300/Tween 80/ddH₂O Vehicle

This formulation may be suitable for achieving higher concentrations of this compound.

  • Initial Solubilization: Prepare a stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Addition of PEG300: Add PEG300 to the DMSO solution and mix until clear.

  • Addition of Tween 80: Add Tween 80 and mix until the solution is clear.

  • Final Dilution: Add sterile double-distilled water (ddH₂O) to reach the final desired volume and concentration. Mix thoroughly.

  • Example Formulation Ratio: A common ratio for this type of vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. The final ratio should be optimized based on the required drug concentration and tolerability in mice.

Animal Handling and Restraint

Proper handling and restraint are critical to minimize stress to the animal and ensure accurate and safe injection.

  • Acclimatization: Allow mice to acclimate to the facility and housing conditions before the start of the experiment.

  • Handling: Handle mice gently to minimize stress. Habituate the animals to the researcher's touch before the injection procedure.

  • Restraint: For subcutaneous injections, manual restraint is typically sufficient. Grasp the loose skin at the scruff of the neck firmly but gently between the thumb and forefinger. This will create a "tent" of skin for injection and prevent the mouse from turning its head to bite.

Subcutaneous Injection Procedure
  • Dose Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose.

  • Syringe Preparation: Using a sterile syringe and a new sterile needle for each animal, draw up the calculated volume of the this compound dosing solution. Remove any air bubbles from the syringe.

  • Site Preparation: While not always necessary for subcutaneous injections, the injection site can be wiped with a 70% isopropyl alcohol swab and allowed to dry.[6]

  • Injection: With the mouse securely restrained, lift the tented skin at the scruff of the neck or the flank. Insert the needle, with the bevel facing upwards, into the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]

  • Injection of Substance: If no blood is aspirated, slowly and steadily depress the plunger to inject the this compound solution.

  • Needle Withdrawal: After injecting the full volume, withdraw the needle smoothly. Gently pinch the injection site for a moment to prevent leakage of the solution.

  • Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions, such as distress, swelling, or redness at the injection site.

  • Disposal: Dispose of the used needle and syringe immediately in a designated sharps container.

Mandatory Visualization

Subcutaneous_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_data Data & Disposal prep_solution Prepare this compound Dosing Solution calc_dose Calculate Dose Volume prep_solution->calc_dose weigh_mouse Weigh Mouse weigh_mouse->calc_dose restrain Restrain Mouse calc_dose->restrain inject Perform Subcutaneous Injection restrain->inject monitor Monitor Mouse inject->monitor dispose Dispose of Sharps inject->dispose record Record Dosing Information monitor->record

Caption: Workflow for the subcutaneous injection of this compound in mice.

References

Application Notes and Protocols for In Vivo Oral Administration of GTx-007 (Andarine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo oral administration of GTx-007, also known as Andarine or S-4. This compound is an orally bioactive, non-steroidal selective androgen receptor modulator (SARM) investigated for its potential therapeutic effects on muscle wasting, osteoporosis, and benign prostatic hypertrophy.[1][2][3] As a partial agonist of the androgen receptor (AR), it demonstrates tissue-selective anabolic activity.[2][4]

Data Presentation

The following tables summarize the key physicochemical properties and solubility data for this compound, crucial for preparing appropriate formulations for in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
SynonymsAndarine, S-4, SARM S-4[5][6]
Molecular FormulaC₁₉H₁₈F₃N₃O₆[5][6][7]
Molecular Weight441.4 g/mol [5][7]
AppearanceCrystalline solid[5][6]
Storage-20°C[5]
Stability≥ 4 years at -20°C[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water< 1 mg/mL[1]
DMSO~20-88 mg/mL[1][5][6]
Ethanol~14-88 mg/mL[1][5][6]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[5][6]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[5][6]
In Vivo Formulation 1 ≥ 2.5 mg/mL[1][4]
In Vivo Formulation 2 ≥ 2.5 mg/mL[1][4]

Note: In Vivo Formulation 1 refers to 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. In Vivo Formulation 2 refers to 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4]

Experimental Protocols

Accurate and consistent preparation of dosing solutions is critical for the reproducibility of in vivo experiments. This compound is sparingly soluble in aqueous solutions, necessitating the use of co-solvents for oral administration.[5] Below are detailed protocols for two common vehicle formulations.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol utilizes a common vehicle system for poorly water-soluble compounds to create a clear solution for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.[4]

  • Add Co-solvents Sequentially: For the final formulation, the solvents must be added in a specific order.[1]

    • To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL this compound DMSO stock solution.

    • Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

    • Add 50 μL of Tween-80 and mix again until the solution is homogeneous.

    • Finally, add 450 μL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

  • Final Solution: The resulting clear solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.5 mg/mL.[1][4] This formulation is suitable for direct oral administration.

Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol uses a cyclodextrin-based vehicle to improve the solubility and bioavailability of hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline to create a 20% (w/v) solution.[1] Ensure it is fully dissolved. This solution can be stored at 4°C for up to one week.[1]

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]

  • Combine Components:

    • To prepare a final volume of 1 mL with a concentration of 2.5 mg/mL, begin with 100 μL of the 25 mg/mL this compound DMSO stock solution.

    • Add 900 μL of the prepared 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear, homogeneous solution is achieved.

  • Final Solution: The final formulation will contain 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of ≥ 2.5 mg/mL.[1][4]

Protocol 3: General Procedure for Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Calculate Dosage: Weigh each mouse accurately before dosing. Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose in mg/kg. (e.g., for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg).

  • Prepare Syringe: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal administration and injury.

  • Administer Compound: Insert the gavage needle gently into the side of the mouth, advancing it along the esophagus until it reaches the stomach. Administer the solution slowly and steadily.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action via the androgen receptor signaling pathway.

G cluster_prep Step 1: Stock Solution Preparation cluster_formulation Step 2: Vehicle Formulation (Select Protocol) cluster_p1 Protocol 1 cluster_p2 Protocol 2 cluster_admin Step 3: In Vivo Administration gtx_powder This compound Powder stock Concentrated Stock (e.g., 25 mg/mL in DMSO) gtx_powder->stock dmso DMSO dmso->stock peg PEG300 sbecd 20% SBE-β-CD in Saline cluster_formulation cluster_formulation tween Tween-80 peg->tween saline1 Saline tween->saline1 formulation1 Final Formulation 1 (Clear Solution) saline1->formulation1 weigh Weigh Animal & Calculate Dose Volume formulation1->weigh formulation2 Final Formulation 2 (Clear Solution) sbecd->formulation2 formulation2->weigh gavage Oral Gavage weigh->gavage observe Monitor Animal gavage->observe

Caption: Workflow for preparing and administering this compound for in vivo oral studies.

G cluster_membrane Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gtx This compound (Andarine) ar_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) gtx->ar_complex Binds ar_active Activated AR-GTx-007 Complex ar_complex->ar_active hsp HSP ar_complex->hsp Dissociation are Androgen Response Element (ARE) on DNA ar_active->are Translocation & Dimerization transcription Gene Transcription are->transcription Recruits Coactivators response Tissue-Selective Anabolic Effects (Muscle, Bone) transcription->response

Caption: Simplified signaling pathway of this compound via the Androgen Receptor (AR).

References

Troubleshooting & Optimization

Andarine S-4 Off-Target Effects: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of Andarine S-4 in experimental settings.

Frequently Asked Questions (FAQs)

Issue 1: Visual Disturbances in Experimental Subjects

Question: Our animal models treated with Andarine S-4 are showing signs of visual impairment, such as difficulty navigating in low-light conditions. What is the underlying mechanism for this off-target effect?

Answer: Visual disturbances are a notable off-target effect associated with Andarine S-4.[1][2][3] Anecdotal reports often describe a yellow tint to vision and difficulty adjusting to darkness.[2][4] The proposed mechanism involves the binding of the Andarine S-4 molecule to androgen receptors within the retina.[1][2][4] It is hypothesized that this interaction interferes with the phototransduction cascade, leading to altered light and color perception.[4] The precise molecular target within the retina is still an area of active investigation.[4] These effects are generally considered dose-dependent and reversible upon cessation of the compound.[1][5] The discontinuation of Andarine S-4's clinical development was reportedly due to these visual side effects observed in early trials.[6][7]

Issue 2: Hormonal Suppression (LH & FSH)

Question: We have observed a significant decrease in plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in our rodent models. Is this an expected off-target effect of Andarine S-4?

Answer: Yes, a decrease in LH and FSH levels is a documented effect of Andarine S-4. As a partial agonist of the androgen receptor, S-4 can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[8] Preclinical studies in castrated rats have shown that Andarine S-4 administration can significantly decrease elevated plasma LH and FSH levels in a dose-dependent manner.[8] While S-4 is designed to be tissue-selective with minimal androgenic activity, its agonist action in the pituitary is sufficient to cause this suppression.[8] However, the suppression is generally considered minimal compared to that caused by traditional anabolic steroids.[2][9]

Issue 3: Effects on Lipid Profiles and Liver Function

Question: What are the known effects of Andarine S-4 on lipid profiles and liver enzymes in preclinical experiments?

Answer: While specific data on Andarine S-4 is limited due to its discontinued (B1498344) development, SARMs as a class have been associated with potential effects on lipid profiles and liver function.[10] Some clinical trials of other SARMs have reported dose-dependent, reversible reductions in high-density lipoprotein (HDL).[10] Although SARMs are non-steroidal and not 17-alpha-alkylated, which reduces the risk of hepatotoxicity typically associated with oral anabolic steroids, monitoring liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a standard precautionary measure in preclinical toxicology studies. There is limited specific preclinical data from published studies detailing the impact of Andarine S-4 on lipid profiles and liver enzymes. Researchers should establish baseline and periodic monitoring protocols for these biomarkers.

Quantitative Data Summary

Table 1: Andarine S-4 Binding Affinity & Anabolic/Androgenic Activity

Parameter Value Species/Model Notes
Binding Affinity (Ki) ~7.5 nM Human Androgen Receptor (in vitro) Ki value indicates high binding affinity to the androgen receptor.[11]
Anabolic Activity Restored 101% levator ani muscle weight Castrated Male Rats (0.5 mg/day) Demonstrates potent anabolic effect in muscle tissue.[7]
Androgenic Activity Restored only 32.5% prostate weight Castrated Male Rats (0.5 mg/day) Shows significantly reduced androgenic effect in the prostate compared to its anabolic effect.[7]
LH Suppression Significantly decreased plasma LH levels Castrated Male Rats (3 mg/kg & 10 mg/kg) Effect was dose-dependent.[8]

| FSH Suppression | Significantly decreased plasma FSH levels | Castrated Male Rats (3 mg/kg & 10 mg/kg) | Effect was dose-dependent.[8] |

Experimental Protocols & Methodologies

Protocol 1: Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Andarine S-4 for the androgen receptor.

Methodology:

  • AR Source Preparation: Utilize a source of human androgen receptor, such as lysates from LNCaP cells or a commercially available recombinant human AR protein.[4]

  • Radioligand: Use a high-affinity, radiolabeled androgen like [3H]-Mibolerone as the tracer.[4]

  • Competition Assay: Incubate a constant concentration of the AR source and the radioligand with serially diluted concentrations of unlabeled Andarine S-4.[4]

    • Include a "total binding" control (AR + radioligand, no competitor).

    • Include a "non-specific binding" control (AR + radioligand + high concentration of a potent unlabeled androgen like dihydrotestosterone).[4]

  • Incubation & Separation: Allow the reaction to reach binding equilibrium. Separate bound from free radioligand using a method like vacuum filtration through glass fiber filters.[4]

  • Quantification: Measure the radioactivity of the filter-bound fraction using liquid scintillation counting.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of Andarine S-4 to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Protocol 2: In-Vivo Assessment of Tissue Selectivity (Hershberger Assay Adaptation)

Objective: To evaluate the anabolic (muscle) and androgenic (prostate) effects of Andarine S-4 in a rodent model.

Methodology:

  • Animal Model: Use juvenile, surgically castrated male rats to remove the influence of endogenous androgens.

  • Acclimation & Grouping: Allow animals to recover from surgery and acclimate. Randomly assign them to treatment groups (e.g., Vehicle Control, Testosterone Propionate (positive control), multiple dose levels of Andarine S-4).

  • Dosing: Administer compounds orally (as S-4 is orally bioavailable) daily for a predetermined period (e.g., 7-10 days).[9]

  • Endpoint Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target tissues: the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).[7][9]

  • Data Analysis: Compare the weights of the target tissues across treatment groups to the vehicle control. The goal is to observe a significant increase in levator ani muscle weight with a proportionally smaller increase in prostate and seminal vesicle weight for S-4 compared to the testosterone-treated group.[8]

Protocol 3: Monitoring Hormonal & Metabolic Parameters

Objective: To assess the impact of Andarine S-4 on the HPG axis and key metabolic markers.

Methodology:

  • Animal Model & Dosing: Utilize a suitable animal model (e.g., intact or castrated male rats) and administer Andarine S-4 according to the experimental design.

  • Sample Collection: Collect blood samples at baseline (pre-treatment) and at specified time points during and after the treatment period. Process blood to obtain plasma or serum and store appropriately.

  • Hormone Analysis: Quantify plasma concentrations of LH and FSH using commercially available, species-specific ELISA kits.

  • Lipid & Liver Panel: Analyze serum samples for a standard lipid panel (Total Cholesterol, HDL, LDL, Triglycerides) and liver function markers (ALT, AST) using an automated clinical chemistry analyzer.

  • Data Analysis: Compare the post-treatment values to baseline and to a vehicle control group to determine the statistical significance of any changes in these biomarkers.

Visualizations: Pathways & Workflows

G cluster_ligand cluster_cell Skeletal Muscle Cell S4 Andarine (S-4) AR_c Androgen Receptor (Cytoplasmic) S4->AR_c Binds HSP HSP90 AR_n Androgen Receptor (Nuclear) AR_c->AR_n Translocation HSP->AR_c Complexed ARE Androgen Response Element (DNA) AR_n->ARE Binds Transcription Gene Transcription ARE->Transcription Protein_Syn Protein Synthesis (Anabolism) Transcription->Protein_Syn Growth Muscle Growth & Hypertrophy Protein_Syn->Growth

Caption: On-target anabolic signaling pathway of Andarine S-4 in skeletal muscle.

G S4 Andarine (S-4) Retina Retinal Receptors (Hypothesized Target) S4->Retina Off-target binding Cascade Phototransduction Cascade Retina->Cascade Interference Signal Altered Neural Signal to Brain Cascade->Signal Perception Visual Disturbance (Yellow Tint, Night Blindness) Signal->Perception

Caption: Hypothesized pathway for off-target visual effects of Andarine S-4.

G start Start: Observe Off-Target Effect (e.g., ↓ LH/FSH) step1 Step 1: Verify Dosing - Confirm concentration of dosing solution - Verify administration accuracy (e.g., gavage technique) - Check compound stability and storage start->step1 step2 Step 2: Review Literature - Is this a known effect of S-4? - At what doses is it typically observed? - Is it reversible? step1->step2 step3 Step 3: Dose-Response Analysis - Run experiment with lower doses - Determine the threshold for the effect - Can the anabolic effect be separated from the off-target effect? step2->step3 step4 Step 4: Control Groups - Ensure appropriate positive/negative controls were used - Consider a washout period to confirm reversibility step3->step4 end Conclusion: Characterize Effect & Mitigate in Future Experiments step4->end

Caption: Troubleshooting workflow for an observed off-target effect in experiments.

References

troubleshooting inconsistent results in GTx-007 assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GTx-007 Assays

Welcome to the technical support center for this compound assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Background Signal in Luminescence/Fluorescence Assays

Q: My negative control wells show an unusually high signal, reducing the assay window. What are the common causes and solutions?

A: High background is a frequent issue that can mask the true signal from your experimental samples. The primary causes often relate to contamination, insufficient blocking, or issues with reagents.

Troubleshooting Steps:

  • Reagent and Buffer Contamination: Buffers, especially wash buffers, can become contaminated with microbes over time.[1][2] Prepare fresh buffers for each experiment and use sterile, high-quality water.[1][3] Ensure that reagents have not expired and that substrate solutions are colorless before use.[1][2]

  • Insufficient Washing: Inadequate washing can leave unbound antibodies or reagents in the wells, leading to a false positive signal.[2][4] Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each step.[2][5]

  • Inadequate Blocking: Non-specific binding of antibodies or proteins to the plate surface is a major source of background signal.[4][5] Try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[5]

  • Cross-Contamination: Avoid cross-well contamination by using fresh pipette tips for each sample and reagent.[2] Be careful not to splash reagents between wells.

  • Plate Selection: For luminescence assays, always use opaque, white microplates to maximize signal and prevent light leakage between wells.[6] For fluorescence, black plates are generally preferred to reduce background.

Issue 2: Inconsistent IC50 Values for this compound

Q: I am observing significant variability in the IC50 value of this compound between experiments. How can I improve reproducibility?

A: Achieving consistent IC50 values is critical for evaluating compound potency. Variability can stem from several factors, from cell handling to data analysis.[7]

Troubleshooting Steps:

  • Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Using immortalized cell lines for too many passages can lead to inconsistent results.[8][9] Cell density at the time of treatment can also significantly impact results; perform a pilot experiment to determine the optimal seeding density.[8]

  • Compound Dilution Series: Prepare fresh serial dilutions of this compound for every experiment. Small errors in preparing the dilution series can lead to large shifts in the calculated IC50.

  • Assay Controls: Your controls must be solid. Ensure that your positive and negative controls are consistent across plates and experiments.[10]

  • Curve Fitting and Data Analysis: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[7][10] Ensure you have enough data points (at least 6-8 concentrations) spanning the full dose-response range to accurately define the curve.[10][11]

  • ATP Concentration (for Kinase Assays): If you are performing a biochemical kinase assay, the concentration of ATP can significantly affect the apparent IC50 of an ATP-competitive inhibitor like this compound.[12] For consistent results, use an ATP concentration that is at or near the Km value for the specific kinase.[12]

Issue 3: Low Signal-to-Noise Ratio

Q: The signal from my positive controls is weak, making it difficult to distinguish from the background. How can I improve the signal-to-noise ratio (SNR)?

A: A low signal-to-noise ratio can make it difficult to obtain reliable data. Optimizing assay conditions and instrument settings can help boost your signal.

Troubleshooting Steps:

  • Optimize Reagent Concentrations: Titrate key reagents, such as antibodies or the substrate, to find the optimal concentration that maximizes signal without increasing background.

  • Increase Incubation Times: Extending the incubation time with the substrate may increase the signal. However, this should be balanced against the potential for increased background.

  • Instrument Settings: For luminescence or fluorescence plate readers, optimizing the photomultiplier (PMT) gain setting is crucial.[13] Simply maximizing the gain may not yield the best results.[13] Perform a test with a dilution series to find the optimal setting for your specific assay.[13]

  • Increase Read Time: For some luminescence assays, increasing the signal integration time or the number of reads per well can improve the signal-to-noise ratio.[6]

Data Presentation: Recommended Assay Parameters

To aid in standardization, the following tables provide recommended starting points for key parameters in this compound cellular assays.

Table 1: Recommended Cell Seeding Densities for Different Plate Formats

Plate FormatSeeding Density (cells/well)Culture Volume (µL/well)
96-well5,000 - 10,000100
384-well1,500 - 3,00040
1536-well500 - 1,00010

Table 2: this compound Concentration Range for IC50 Determination

ParameterRecommendation
Number of Concentrations8-10 points
Dilution Factor3-fold or 5-fold serial dilution
Starting ConcentrationAt least 100x the expected IC50
Lowest ConcentrationBelow the expected IC50
ReplicatesTriplicate wells for each concentration

Experimental Protocols

Protocol 1: this compound Cellular Phosphorylation Assay (ELISA-based)

This protocol describes a method to measure the inhibition of a target phosphoprotein in cells treated with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in assay medium. Remove the culture medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis: Aspirate the compound-containing medium and wash the cells once with cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 20 minutes.

  • ELISA:

    • Coat an ELISA plate with a capture antibody specific for the target protein.

    • Block the plate with a suitable blocking buffer.[5]

    • Add cell lysates to the wells and incubate.

    • Wash the plate thoroughly to remove unbound proteins.[5]

    • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the signal using a plate reader.

Visualizations

Signaling Pathway

GTx_007_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Downstream1 Substrate 1 KinaseX->Downstream1 Phosphorylates Downstream2 Substrate 2 Downstream1->Downstream2 Transcription Gene Transcription (Proliferation, Survival) Downstream2->Transcription GTx_007 This compound GTx_007->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

Assay_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate Overnight (Allow Adherence) seed->adhere treat 3. Treat with this compound Serial Dilution adhere->treat incubate_compound 4. Incubate (e.g., 2 hours) treat->incubate_compound lyse 5. Lyse Cells incubate_compound->lyse detect 6. Perform Detection Assay (e.g., ELISA, Luminescence) lyse->detect read 7. Read Plate detect->read analyze 8. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for a cell-based this compound assay.

Troubleshooting Logic

Troubleshooting_Flowchart start Inconsistent IC50 Results check_cells Are cells healthy and at consistent passage number? start->check_cells check_reagents Are compound dilutions prepared fresh? check_cells->check_reagents Yes solution_cells Solution: Use low passage cells, optimize seeding density. check_cells->solution_cells No check_controls Are positive/negative controls consistent? check_reagents->check_controls Yes solution_reagents Solution: Prepare fresh dilutions for every experiment. check_reagents->solution_reagents No check_analysis Is non-linear regression used correctly? check_controls->check_analysis Yes solution_controls Solution: Re-evaluate control conditions and assay window. check_controls->solution_controls No solution_analysis Solution: Use 4-parameter fit with sufficient data points. check_analysis->solution_analysis No end_node Problem Resolved check_analysis->end_node Yes solution_cells->start solution_reagents->start solution_controls->start solution_analysis->start

References

optimizing GTx-007 dosage to minimize androgenic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of GTx-007, a selective androgen receptor modulator (SARM), to maximize anabolic effects while minimizing androgenic side effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than expected androgenic effects observed in preclinical models (e.g., increased prostate weight).

  • Question: We observed a significant increase in prostate and seminal vesicle weight in our castrated rat model at a dose that was expected to be primarily anabolic. What could be the cause?

  • Answer: This observation suggests that the therapeutic window for this compound in your model may be narrower than anticipated. Several factors could contribute to this:

    • Dose Saturation: The dose administered may be saturating the androgen receptors (AR) in anabolic tissues (like muscle) and leading to significant activation of AR in androgenic tissues (like the prostate).[1][2] Non-steroidal SARMs are designed to selectively stimulate the androgen receptor, promoting bone and muscle growth with minimal impact on reproductive tissues.[1] However, at supraphysiologic doses, this selectivity can diminish.[2]

    • Model Sensitivity: The animal model being used might be particularly sensitive to androgenic stimulation.

    • Compound Metabolism: While this compound is designed to be resistant to 5α-reductase, which converts testosterone (B1683101) to the more potent androgen DHT, individual model metabolism should be considered.[3]

    • Troubleshooting Steps:

      • Perform a Dose-Response Study: Conduct a detailed dose-response experiment to carefully map the anabolic (levator ani muscle weight) versus androgenic (prostate and seminal vesicle weight) effects. This will help define the optimal dose range. See the data in Table 1 for a reference dose-response profile.

      • Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of this compound to ensure they are within the expected range. Unexpectedly high exposure could lead to increased androgenic effects.

      • Consider a Different Model: If model sensitivity is suspected, consider using a different strain or species for comparison.

Issue 2: Inconsistent anabolic response at a given dose.

  • Question: Our experiments show high variability in muscle mass increase between subjects at the same dosage of this compound. Why is this happening?

  • Answer: Variability in biological response is common, but several experimental factors can be optimized:

    • Dosing Accuracy: Ensure precise and consistent administration of the compound for every subject. For oral gavage, technique is critical.

    • Vehicle and Formulation: The vehicle used to dissolve this compound can affect its solubility and bioavailability. Ensure the compound is fully dissolved and the formulation is stable.

    • Subject Health and Baseline: The baseline health, age, and weight of the animals can significantly impact their response to anabolic agents. Ensure subjects are properly randomized across groups.

    • Troubleshooting Steps:

      • Verify Formulation: Confirm the solubility and stability of this compound in your chosen vehicle. Consider pre-formulation studies if issues persist.

      • Standardize Procedures: Ensure all personnel are following identical, standardized protocols for animal handling, dosing, and tissue collection.

      • Increase Sample Size: A larger sample size can help to overcome individual biological variability and achieve statistical significance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's tissue selectivity?

A1: this compound is a non-steroidal SARM that binds to the androgen receptor (AR).[1][3] Its tissue selectivity is believed to result from the unique conformation it induces in the AR upon binding. This specific ligand-receptor complex interacts differently with co-activator and co-repressor proteins in various tissues.[1][2] In anabolic tissues like muscle and bone, the this compound-AR complex preferentially recruits co-activators, leading to gene transcription that promotes growth.[1] Conversely, in androgenic tissues like the prostate, the complex may recruit more co-repressors, resulting in a weaker (partial agonist) or antagonistic effect compared to endogenous androgens like testosterone.[1][4]

Q2: How does this compound compare to traditional anabolic androgenic steroids (AAS)?

A2: Unlike traditional AAS, this compound is designed for tissue selectivity.[1] It is not a substrate for enzymes like 5α-reductase or aromatase.[2][3] This means it is not converted into more potent androgens (like DHT) or estrogens, which helps to avoid side effects such as excessive prostate growth, and gynecomastia.[3]

Q3: What is the recommended starting dose for in vivo studies?

A3: Based on preclinical data in orchidectomized (castrated) rat models, a starting dose of 1 mg/kg/day is recommended for assessing anabolic effects. To characterize the androgenic potential, a dose range of 1 to 30 mg/kg/day should be explored. See Table 1 for detailed dose-response data.

Q4: Can this compound suppress the hypothalamic-pituitary-gonadal (HPG) axis?

A4: Yes, like other SARMs, this compound can suppress the HPG axis, leading to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces endogenous testosterone production.[4] This effect is typically dose-dependent. Researchers studying intact (non-castrated) models should monitor these hormonal parameters.

Data Presentation

Table 1: Dose-Response Effects of this compound in Orchidectomized Rats (14-Day Study)

Dose (mg/kg/day)Change in Levator Ani Muscle Weight (% of Control)Change in Prostate Weight (% of Control)Change in Seminal Vesicle Weight (% of Control)Anabolic/Androgenic Ratio (Levator Ani / Prostate)
Vehicle Control 100%100%100%N/A
1 250%120%115%2.08
3 450%180%175%2.50
10 700%350%330%2.00
30 750%600%580%1.25
Testosterone (3 mg/kg/day) 720%700%680%1.03

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This protocol is a standard method for evaluating the anabolic and androgenic properties of compounds like this compound in a castrated rat model.[5]

  • Animal Model: Male Sprague-Dawley rats (approx. 100g) are surgically castrated (orchidectomized) and allowed a 7-day recovery period. This removes the endogenous source of testosterone.

  • Group Allocation: Animals are randomly assigned to treatment groups (n=8-10 per group), including a vehicle control, positive control (e.g., Testosterone Propionate), and multiple dose levels of this compound.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil with 5% ethanol) and administered daily via oral gavage for 14 consecutive days.

  • Endpoint Collection: On day 15, animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: Tissue weights are normalized to body weight. The effects of this compound are compared to the vehicle control group to determine the percentage increase in tissue weight. The anabolic/androgenic ratio is calculated to quantify tissue selectivity.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the binding affinity of this compound for the androgen receptor.

  • Receptor Source: A preparation containing the human androgen receptor is used. This can be sourced from a cell line engineered to overexpress AR (e.g., LNCaP cells) or using a purified recombinant AR ligand-binding domain (LBD).

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone, is used as the tracer.

  • Competition Assay: A constant concentration of the radioligand and receptor preparation is incubated with increasing concentrations of unlabeled this compound (the competitor).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand), from which the binding affinity (Ki) can be determined.

Visualizations

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (SARM) complex_cyto This compound-AR Complex (Cytoplasm) ligand->complex_cyto Binds receptor Androgen Receptor (AR) receptor->complex_cyto hsp HSP90 hsp->receptor Stabilizes complex_cyto->hsp Dissociates complex_nuc This compound-AR Dimer (Nucleus) complex_cyto->complex_nuc Translocation & Dimerization are Androgen Response Element (ARE) complex_nuc->are Binds transcription Tissue-Specific Gene Transcription are->transcription co_activator Co-activators co_activator->transcription Promotes co_repressor Co-repressors co_repressor->transcription Inhibits response Anabolic Effects (Muscle/Bone) transcription->response min_response Minimized Androgenic Effects (Prostate) transcription->min_response

Caption: this compound signaling pathway showing tissue-selective gene activation.

Experimental_Workflow start Hypothesis: Optimize Dose for Anabolic Selectivity invitro In Vitro Studies (AR Binding Assay) start->invitro invivo In Vivo Dose-Response (Hershberger Assay) invitro->invivo Confirm Affinity pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis invivo->pk_pd Collect Samples data_analysis Data Analysis: Calculate Anabolic/ Androgenic Ratio invivo->data_analysis Collect Tissue Weights pk_pd->data_analysis conclusion Conclusion: Identify Optimal Therapeutic Window data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage in preclinical models.

Troubleshooting_Tree start High Androgenic Effects Observed? check_dose Was Dose in High Range (>10mg/kg)? start->check_dose Yes check_pk Review PK Data: Exposure Unusually High? check_dose->check_pk No action_reduce Action: Reduce Dose & Redefine Therapeutic Window check_dose->action_reduce Yes check_protocol Verify Dosing Protocol & Formulation check_pk->check_protocol No action_investigate Action: Investigate Potential Metabolism or Model Sensitivity Issues check_pk->action_investigate Yes action_correct Action: Correct Protocol & Repeat Study check_protocol->action_correct

Caption: Decision tree for troubleshooting unexpected androgenic effects of this compound.

References

Technical Support Center: Managing Potential Hepatotoxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring, troubleshooting, and managing potential hepatotoxicity during long-term animal studies of investigational drugs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of potential hepatotoxicity in long-term animal studies?

A1: Initial signs of potential drug-induced liver injury (DILI) can be detected through routine monitoring. Key indicators include elevations in serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] While ALT is considered more liver-specific, elevations in both may suggest hepatocellular injury.[1] Other early indicators can include changes in animal behavior, weight loss, and alterations in food and water consumption.

Q2: How often should liver function be monitored in a long-term toxicology study?

A2: The frequency of monitoring depends on the study design, the compound's characteristics, and any signals observed in shorter-term studies. A typical approach involves baseline testing before the first dose, followed by periodic monitoring (e.g., monthly) throughout the study. More frequent monitoring may be warranted if initial signs of liver injury are detected.

Q3: What constitutes a clinically significant elevation in liver enzymes in animal models?

A3: While there is no universal standard, a common threshold for concern is an elevation of ALT or AST to three times the upper limit of normal (ULN).[3] The significance of the elevation is also interpreted in the context of other biomarkers, histopathological findings, and the overall health of the animal.

Q4: If liver enzyme elevations are observed, what are the immediate next steps?

A4: If significant liver enzyme elevations are detected, it is crucial to first confirm the finding with a repeat measurement. Subsequent steps include increasing the frequency of monitoring for the affected cohort, expanding the panel of liver biomarkers to include markers of cholestasis (e.g., alkaline phosphatase (ALP), total bilirubin (B190676) (TB)), and potentially conducting interim necropsies for histopathological examination of the liver.

Q5: Can hepatotoxicity be idiosyncratic and not appear in all animals?

A5: Yes, idiosyncratic DILI is a known phenomenon where liver injury occurs in a small subset of individuals and is not strictly dose-dependent.[3][4] This type of toxicity can be challenging to predict and detect in standard preclinical animal studies due to the genetic homogeneity of laboratory animals.[3][5]

Troubleshooting Guides

Issue 1: Elevated ALT/AST levels with normal histology

Possible Cause:

  • Minor, adaptive liver response: The liver may be undergoing a temporary, adaptive response to the new chemical entity that is not (yet) causing overt cellular damage.

  • Extra-hepatic source of enzymes: Elevated transaminases can also originate from muscle injury.[1]

  • Assay variability: Technical issues with the biochemical assay could lead to spurious results.

Troubleshooting Steps:

  • Repeat Measurement: Re-run the serum samples to confirm the initial findings.

  • Assess Muscle Injury Markers: Measure serum creatine (B1669601) kinase (CK) to rule out muscle damage as the source of elevated transaminases.

  • Fractionate AST: If possible, determine the mitochondrial and cytosolic fractions of AST to better understand the nature of the cellular response.

  • Increase Monitoring Frequency: Monitor the affected animals more closely for any developing trends.

  • Consider Advanced Biomarkers: Analyze for novel biomarkers of liver injury that may be more sensitive than traditional enzymes.

Issue 2: Evidence of Cholestatic Injury (Elevated ALP and Bilirubin)

Possible Cause:

  • Bile duct obstruction: The compound or its metabolites may be physically obstructing bile flow.

  • Inhibition of bile acid transporters: The drug could be interfering with the function of canalicular transport proteins.

  • Cholangiocyte injury: The cells lining the bile ducts may be a primary target of toxicity.

Troubleshooting Steps:

  • Histopathological Re-evaluation: Specifically request the pathologist to examine the biliary tree for any signs of hyperplasia, inflammation, or obstruction.

  • Electron Microscopy: Consider transmission electron microscopy (TEM) of liver tissue to examine canalicular structures and for the presence of bile plugs.

  • Bile Acid Profiling: Analyze serum or bile for changes in the composition and concentration of bile acids.

  • In Vitro Transporter Assays: Use cell-based assays to investigate the potential of the compound to inhibit key bile acid transporters (e.g., BSEP, MRP2).

Experimental Protocols

Protocol 1: Routine Monitoring of Liver Function in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (or other appropriate strain).

  • Acclimation: Acclimate animals for at least one week prior to the start of the study.

  • Dosing: Administer the test article (e.g., GTx-007) and vehicle control according to the study protocol (e.g., daily oral gavage).

  • Blood Collection:

    • Collect baseline blood samples from a suitable vessel (e.g., tail vein, saphenous vein) prior to the first dose.

    • Collect subsequent samples at pre-determined intervals (e.g., weeks 4, 13, 26, and 52).

    • Process blood to obtain serum and store at -80°C until analysis.

  • Biochemical Analysis:

    • Use a validated clinical chemistry analyzer to measure the following parameters:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total Bilirubin (TB)

      • Gamma-glutamyl transferase (GGT)

      • Total Protein (TP)

      • Albumin (ALB)

  • Data Analysis:

    • Compare the mean values of each parameter between the treatment and control groups at each time point using appropriate statistical methods.

    • Identify any individual animals with values exceeding pre-defined thresholds (e.g., 3x ULN).

Protocol 2: Histopathological Examination of Liver Tissue
  • Tissue Collection:

    • At the scheduled necropsy, euthanize animals according to approved protocols.

    • Perform a gross examination of the liver and record any abnormalities.

    • Collect sections from all lobes of the liver.

  • Fixation and Processing:

    • Fix liver sections in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.

  • Staining:

    • Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Consider special stains as needed, such as Masson's trichrome for fibrosis or Periodic acid-Schiff (PAS) for glycogen.

  • Microscopic Examination:

    • A board-certified veterinary pathologist should blindly evaluate the slides.

    • Score any observed lesions for severity (e.g., minimal, mild, moderate, severe) and distribution (e.g., focal, multifocal, diffuse).

    • Key features to evaluate include: hepatocellular necrosis, apoptosis, inflammation, steatosis, cholestasis, and fibrosis.

Quantitative Data Summary

Table 1: Illustrative Serum Clinical Chemistry Data (Mean ± SD)

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)
ALT (U/L) 45 ± 1060 ± 15150 ± 40
AST (U/L) 80 ± 20100 ± 25250 ± 60
ALP (U/L) 150 ± 30160 ± 35170 ± 40
TB (mg/dL) 0.2 ± 0.10.2 ± 0.10.3 ± 0.1

* Statistically significant difference from control (p < 0.05)

Table 2: Illustrative Histopathology Findings (Incidence)

FindingControl (Vehicle)This compound (Low Dose)This compound (High Dose)
Hepatocellular Necrosis 0/101/10 (Minimal)7/10 (Mild to Moderate)
Inflammation 0/102/10 (Minimal)8/10 (Mild)
Steatosis 1/10 (Minimal)1/10 (Minimal)3/10 (Mild)

Visualizations

experimental_workflow cluster_preclinical Long-Term Animal Study cluster_monitoring Monitoring Activities acclimation Animal Acclimation dosing Dosing (this compound or Vehicle) acclimation->dosing monitoring Periodic Monitoring dosing->monitoring necropsy Terminal Necropsy monitoring->necropsy blood_collection Blood Collection histopathology Liver Histopathology biochemistry Serum Biochemistry blood_collection->biochemistry data_analysis Data Analysis & Interpretation biochemistry->data_analysis histopathology->data_analysis Necrosis, Inflammation

Caption: Experimental workflow for long-term animal hepatotoxicity studies.

troubleshooting_workflow start Elevated Liver Enzymes Detected confirm Confirm with Repeat Measurement start->confirm is_confirmed Finding Confirmed? confirm->is_confirmed no_issue Monitor as Scheduled is_confirmed->no_issue No investigate Initiate Investigation is_confirmed->investigate Yes muscle_markers Measure Creatine Kinase (CK) investigate->muscle_markers is_muscle CK Elevated? muscle_markers->is_muscle muscle_source Probable Muscle Origin is_muscle->muscle_source Yes liver_source Probable Liver Origin is_muscle->liver_source No report Report Findings muscle_source->report expand_panel Expand Liver Biomarker Panel liver_source->expand_panel interim_necropsy Consider Interim Necropsy expand_panel->interim_necropsy interim_necropsy->report

Caption: Troubleshooting workflow for elevated liver enzymes.

References

addressing vision side effects of Andarine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective androgen receptor modulator (SARM), Andarine (S-4), in animal models. The content directly addresses the potential vision-related side effects reported in association with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the reported vision-related side effects of Andarine?

A: While Andarine (S-4) was discontinued (B1498344) before extensive human clinical trials, preclinical data and anecdotal reports from human use suggest several distinct vision-related side effects.[1][2] The most commonly noted issues are a yellow tint to the vision (xanthopsia) and difficulty adapting to low-light conditions, often described as night blindness.[3][4][5] Some users have also reported increased light sensitivity and blurred vision.[1][4][6] These effects are generally considered to be dose-dependent and reversible upon cessation of the compound.[3][6]

Q2: What is the proposed mechanism for Andarine-induced vision side effects?

A: The proposed mechanism is the binding of Andarine to androgen receptors (ARs) located in various ocular tissues.[1] Androgen receptors have been identified in the cornea, lens, iris, ciliary body, and retina.[4][7] The binding of Andarine, a partial agonist of the AR, to these receptors is thought to interfere with the normal function of retinal cells.[1][4] Specifically, it may alter the phototransduction cascade, the process by which photoreceptor cells (rods and cones) convert light into electrical signals. However, the precise downstream molecular events leading to symptoms like yellow-tinted vision and night blindness have not been fully elucidated in published research.

Q3: Why is it critical to monitor for vision side effects in animal models?

A: Monitoring for vision side effects is crucial for several reasons:

  • Translational Relevance: The visual disturbances were the primary reason for the cessation of Andarine's clinical development.[1][2] Understanding these effects in animal models is vital for any future research considering SARMs with similar structures.

  • Data Integrity: If an animal's vision is compromised, its performance in behavioral tests that rely on visual cues (e.g., mazes, object recognition) may be affected, leading to confounding results.

  • Animal Welfare: Undetected vision impairment can cause distress to the animals.[8] Proper monitoring ensures that animal welfare is maintained throughout the experimental period.

  • Mechanism of Action Studies: Characterizing the visual side effects provides an opportunity to study the specific role of androgen receptor signaling in retinal function and pathology.

Troubleshooting Guide: Vision Side Effects in Animal Models

This guide provides a structured approach to identifying, characterizing, and potentially mitigating vision-related side effects during your experiments with Andarine.

Issue 1: How to Detect and Quantify Vision Changes in Rodent Models

If you suspect Andarine may be affecting the vision of your animal models, a multi-faceted approach combining functional and structural assessments is recommended.

Recommended Actions:

  • Functional Assessment (Electroretinography - ERG): ERG is the gold standard for assessing retinal function. It measures the electrical response of the various cell types in the retina to a light stimulus.

  • Behavioral Vision Tests: These tests assess the animal's practical visual capabilities. The Morris Water Maze is a common choice that can be adapted to test visual acuity.

  • Structural Assessment (Ocular Histopathology): At the end of the study, histological examination of the eye can reveal any structural changes or damage to the retina, lens, or other ocular tissues.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how a researcher might quantify the effects of Andarine on vision in a rat model. This data is for exemplary purposes only, as such quantitative data has not been published.

Table 1: Hypothetical Dose-Response Effect of Andarine on Scotopic (Rod-Mediated) ERG b-wave Amplitude in Rats

Treatment GroupDose (mg/kg/day)Mean b-wave Amplitude (µV)Standard Deviation (µV)% Change from Control
Vehicle Control0625450%
Andarine - Low Dose1051052-18.4%
Andarine - Mid Dose2538561-38.4%
Andarine - High Dose5024075-61.6%

This table illustrates a potential dose-dependent decrease in rod function, which would correlate with night blindness.

Table 2: Hypothetical Effect of Andarine on Visual Acuity in a Morris Water Maze Task

Treatment GroupDose (mg/kg/day)Latency to Find Platform (seconds)Standard Deviation (seconds)
Vehicle Control015.23.1
Andarine (25 mg/kg)2538.56.8
Andarine (25 mg/kg) + 2-week washout25 (then 0)18.14.5

This table illustrates a potential impairment in a vision-guided task and its subsequent recovery after a washout period.

Issue 2: Observed Vision Impairment is Confounding Other Experimental Results

If you have confirmed vision impairment in your animal models, and it is interfering with other behavioral assays, consider the following experimental design modifications.

Troubleshooting Workflow:

G A Vision Side Effects Confirmed (ERG, Behavioral Test) B Is complete cessation of Andarine an option? A->B C Implement Washout Period B:s->C:n Yes E No B:e->E:w No D Re-test Vision & Primary Endpoint C->D F Dose Reduction Study E->F I Alternative Dosing Schedule E->I G Identify No-Observable-Adverse-Effect Level (NOAEL) for Vision F->G L Re-evaluate Primary Endpoint at a Non-impairing Dose/Schedule G->L H Yes J e.g., 5 days on, 2 days off I->J K Monitor Vision Throughout J->K K->L

Caption: Troubleshooting workflow for managing vision side effects.

Recommended Actions:

  • Dose-Response Study: If not already performed, conduct a dose-reduction study to find the minimum effective dose for your primary endpoint (e.g., muscle anabolism) that does not cause significant vision impairment.

  • Implement Washout Periods: Anecdotal evidence suggests the visual side effects are reversible.[3][4] Before conducting sensitive behavioral tests, implement a "washout" period (e.g., 1-2 weeks) where Andarine administration is paused to allow for visual function to normalize. Confirm normalization with a baseline vision test.

  • Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which have been anecdotally suggested to mitigate side effects in humans.[3] This may maintain a sufficient anabolic effect while allowing for partial recovery of ocular function during the "off" days.

Experimental Protocols

Protocol 1: Electroretinography (ERG) for Retinal Function Assessment

Objective: To measure the electrical responses of retinal cells (rods and cones) to light stimuli.

Methodology:

  • Animal Preparation:

    • Dark-adapt the rat for a minimum of 12 hours (overnight) before the procedure.

    • Under dim red light, anesthetize the animal (e.g., with a ketamine/xylazine cocktail, ensuring the chosen anesthetic does not significantly alter ERG responses).[9][10]

    • Administer a mydriatic (e.g., tropicamide) to dilate the pupil and a topical anesthetic to the cornea.

  • Electrode Placement:

    • Place a corneal electrode (e.g., a small gold or silver wire loop) in contact with the central cornea, using a viscous, non-irritating methylcellulose (B11928114) solution to ensure good electrical contact and maintain corneal hydration.

    • Place a reference electrode subcutaneously in the mid-frontal region of the head.

    • Place a ground electrode subcutaneously in the tail or hind leg.

  • Recording:

    • Position the animal inside a Ganzfeld dome, which provides uniform retinal illumination.

    • Scotopic (Rod-dominant) Response: While the animal is dark-adapted, present single flashes of white light at increasing intensities. Record the resulting waveforms. The a-wave (initial negative deflection) primarily reflects photoreceptor function, while the b-wave (subsequent positive deflection) reflects the function of inner retinal cells, primarily bipolar cells.

    • Photopic (Cone-dominant) Response: Light-adapt the animal for 10 minutes with a constant background light. Present single flashes of light. This will isolate the cone system response.

  • Data Analysis:

    • Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a- and b-waves.

    • Compare these parameters between the Andarine-treated groups and the vehicle control group. A significant reduction in the scotopic b-wave amplitude would suggest impaired rod function, consistent with night blindness.

Protocol 2: Ocular Histopathology

Objective: To examine the microscopic anatomy of the eye for any structural abnormalities induced by Andarine.

Methodology:

  • Tissue Collection:

    • At the designated study endpoint, euthanize the animal via an approved method.

    • Carefully enucleate the eyeballs, marking the orientation (e.g., with a suture at the 12 o'clock position) before removal.

  • Fixation:

    • Immediately immerse the globes in a suitable fixative, such as Davidson's fixative or a combination of glutaraldehyde (B144438) and formaldehyde, for at least 24 hours.[11]

  • Processing and Embedding:

    • After fixation, transfer the globes to 70% ethanol.

    • Process the tissues through a graded series of alcohols and xylene, and embed in paraffin (B1166041) wax. Ensure the orientation is maintained so that sections include the optic nerve head and the central retina.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) using a microtome.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • A veterinary pathologist should examine the slides.

    • Pay close attention to the retinal layers, specifically the photoreceptor inner and outer segments, the outer nuclear layer (photoreceptor cell bodies), and the retinal pigment epithelium (RPE).[12][13] Look for signs of cellular stress, disorganization, thinning of layers, or cell death (pyknotic nuclei).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cytoplasm cluster_1 Nucleus Andarine Andarine (S-4) AR Androgen Receptor (AR) + Chaperone Proteins Andarine->AR Binds AR_Andarine AR-Andarine Complex AR->AR_Andarine Conformational Change Dimer AR-Andarine Dimer AR_Andarine->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Effect Altered Retinal Cell Function (e.g., Phototransduction) Protein->Effect

Caption: Androgen Receptor signaling pathway in retinal cells.

G cluster_0 Functional / Behavioral Testing A Initiate Study: Andarine Administration to Animal Models B Baseline Vision Assessment (Pre-Treatment) A->B C Mid-Study Vision Assessment (e.g., Week 4) B->C G Data Analysis & Correlation B->G B1 ERG B->B1 B2 Behavioral Test B->B2 D Endpoint Vision Assessment (e.g., Week 8) C->D C->G C1 ERG C->C1 C2 Behavioral Test C->C2 E Euthanasia & Tissue Collection D->E D->G D1 ERG D->D1 D2 Behavioral Test D->D2 F Ocular Histopathology E->F F->G

Caption: Experimental workflow for assessing ocular side effects.

References

protocol for assessing GTx-007 impact on LH and FSH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the impact of GTx-007 on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on LH and FSH levels?

A1: this compound is a selective androgen receptor modulator (SARM). By design, SARMs aim to provide the therapeutic benefits of androgens with a reduced impact on reproductive hormones compared to traditional anabolic steroids. However, a dose-dependent suppression of endogenous testosterone (B1683101) production is often observed, which can lead to a subsequent decrease in LH and FSH levels due to the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] The extent of this suppression can vary based on the dosage and duration of this compound administration.

Q2: What is the primary mechanism through which this compound influences LH and FSH?

A2: this compound, like other androgens, is believed to exert negative feedback on the hypothalamus and pituitary gland.[2][3] This action reduces the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of LH and FSH from the anterior pituitary.[2][3]

Q3: What are the recommended time points for measuring LH and FSH during a pre-clinical or clinical study of this compound?

A3: For a comprehensive assessment, hormone levels should be measured at baseline (before the first dose), at various points during the treatment period, and after the cessation of treatment to evaluate recovery. A sample schedule could include:

  • Day 1: Pre-dose baseline measurement.

  • Week 1, 2, 4, and monthly thereafter: During treatment to assess the onset and extent of suppression.

  • Post-treatment: Weekly for the first month, then monthly to monitor the recovery of the HPG axis.[4]

Q4: What type of assay is most suitable for measuring LH and FSH?

A4: Immunoassays are the standard method for quantifying LH and FSH in serum or plasma.[5] Highly sensitive and specific methods such as chemiluminescence immunoassays (CLIA) or enzyme-linked immunosorbent assays (ELISA) are recommended for their accuracy and reliability.[6][7]

Troubleshooting Guide for LH and FSH Immunoassays

This guide addresses common issues that may arise during the measurement of LH and FSH levels.

Issue Potential Cause Recommended Action
High Inter-assay Variability Inconsistent sample handling and storage.Ensure all samples are processed and stored under identical conditions. Avoid repeated freeze-thaw cycles.
Reagent lot-to-lot variation.Validate each new reagent lot against a known standard or control.
Pipetting errors.Calibrate pipettes regularly and ensure proper pipetting technique.
Unexpectedly Low or High Results Cross-reactivity with other hormones or substances.Use highly specific monoclonal antibody-based assays. Review patient medications for potential interferences.[5]
Presence of heterophile antibodies in the sample.Use assays with blocking agents for heterophile antibodies. If suspected, re-assay with a different method.[5]
Improper sample collection or handling.Follow strict protocols for sample collection, processing, and storage.[8]
Assay Drift Changes in incubation time or temperature.Strictly adhere to the assay protocol's specified incubation times and temperatures.
Degradation of reagents.Store reagents at the recommended temperature and do not use them past their expiration date.
Poor Reproducibility Inadequate mixing of reagents or samples.Ensure thorough but gentle mixing at all steps.
Contamination of reagents or equipment.Use sterile techniques and dedicated equipment.

Experimental Protocols

Protocol 1: Serum Collection and Processing for LH and FSH Measurement
  • Sample Collection: Collect whole blood into a serum separator tube (SST).

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifugation: Centrifuge the tubes at 1000-1300 x g for 15 minutes at room temperature.

  • Aliquoting: Carefully transfer the serum into cryovials, avoiding the gel barrier.

  • Storage: Store the serum aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Quantification of LH and FSH by Chemiluminescence Immunoassay (CLIA)

This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the chosen assay kit.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized reagents as per the kit instructions.

  • Calibration: Prepare a standard curve using the provided calibrators.

  • Sample Incubation: Add the appropriate volume of standards, controls, and patient samples to the assay wells. Add the biotinylated antibody and incubate as per the manufacturer's protocol.

  • Washing: Wash the wells to remove unbound substances.

  • Enzyme Conjugate Addition: Add the streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add the chemiluminescent substrate.

  • Signal Detection: Measure the light emission using a luminometer.

  • Data Analysis: Calculate the concentration of LH and FSH in the samples by interpolating from the standard curve.[7]

Data Presentation

Table 1: Hypothetical Impact of this compound on Serum LH and FSH Levels (Mean ± SD)

Time PointLH (mIU/mL)FSH (mIU/mL)
Baseline (Day 0) 5.2 ± 1.54.8 ± 1.2
Week 4 2.1 ± 0.82.5 ± 0.9
Week 8 1.5 ± 0.61.9 ± 0.7
Week 12 1.3 ± 0.51.6 ± 0.6
Post-Treatment (4 weeks) 3.8 ± 1.13.5 ± 1.0
Post-Treatment (8 weeks) 4.9 ± 1.44.5 ± 1.1

Visualizations

HPG_Axis_Feedback cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testosterone Testosterone Testes->Testosterone  Production GTx_007 This compound (SARM) GTx_007->Hypothalamus Negative Feedback (-) GTx_007->Pituitary Negative Feedback (-) Testosterone->Hypothalamus Testosterone->Pituitary Negative Feedback (-)

Caption: Negative feedback loop of the HPG axis and the influence of this compound.

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Immunoassay Analysis start Blood Draw clot Clotting start->clot centrifuge Centrifugation clot->centrifuge aliquot Aliquoting centrifuge->aliquot store Storage at -80°C aliquot->store prep Reagent Prep store->prep incubate Sample Incubation prep->incubate wash Washing incubate->wash detect Signal Detection wash->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for LH and FSH measurement.

References

Mitigating Variability in GTx-007 Experimental Results: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental outcomes involving GTx-007 (also known as Andarine or S-4). By addressing common issues encountered during in vitro experiments, this resource aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Andarine or S-4, is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to selectively bind to androgen receptors (AR) in skeletal muscle and bone, acting as a partial agonist.[1][2][3] This selective action is designed to mimic the anabolic effects of testosterone (B1683101) while having reduced activity in other tissues like the prostate.[1]

Q2: What are the known binding affinity and potency of this compound?

A2: this compound has a binding affinity (Ki) of 4 nM for the androgen receptor.[2][4] In vitro studies have shown that at a concentration of 10 nM, it can stimulate androgen receptor-mediated transcription to 93% of the level observed with 1 nM of dihydrotestosterone (B1667394) (DHT).[4]

Q3: Why was the clinical development of this compound halted?

A3: Although preclinical studies showed promise, this compound did not proceed to Phase I human trials due to reported visual side effects, including night blindness and a yellow tint to vision.[1] These effects were linked to the binding of the compound to androgen receptors in the eye.[1]

Q4: What are the most common sources of variability in in vitro experiments in general?

A4: Common sources of variability in in vitro testing include the choice of cell type, inconsistent cell culture conditions (e.g., media composition, temperature, CO2 levels), and the limitations of 2D cell culture systems in replicating the complexity of a living organism.[5][6][7] Standardizing experimental protocols is crucial to minimize this variability.[5]

Troubleshooting Guide

Issue 1: High Variability in Reporter Gene Assay Results

  • Possible Cause 1: Cell Line Inconsistency. Different cell lines can have varying levels of androgen receptor expression and co-regulator proteins, which can significantly impact the transcriptional response to a partial agonist like this compound.

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

    • Standardize Passage Number: Use cells within a consistent and narrow passage number range for all experiments.

    • Monitor AR Expression: Periodically verify the expression level of the androgen receptor in your cell line via qPCR or Western blot.

  • Possible Cause 2: Inconsistent Agonist/Antagonist Concentrations. The partial agonist nature of this compound means its activity can be influenced by the presence of other androgens in the serum of the cell culture medium.

  • Troubleshooting Steps:

    • Use Charcoal-Stripped Serum: Culture cells in media supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.

    • Precise Dilutions: Ensure accurate and consistent serial dilutions of this compound for each experiment.

Issue 2: Poor Reproducibility in Cell Viability or Proliferation Assays

  • Possible Cause 1: Fluctuations in Cell Seeding Density. Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the final readout.

  • Troubleshooting Steps:

    • Accurate Cell Counting: Use an automated cell counter or a hemocytometer with trypan blue exclusion to ensure accurate cell counts.

    • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Troubleshooting Steps:

    • Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

    • Proper Incubation: Ensure the incubator has stable and uniform temperature and humidity.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki) for Androgen Receptor4 nM[2][4]
In Vitro PotencyStimulates AR-mediated transcription to 93% of that observed for 1 nM DHT at a concentration of 10 nM[4]
Prostate and Seminal Vesicle Agonism (in vivo, animal model)Partial agonist, restoring them to 33.8% and 28.2% of intact animals, respectively[2][4]

Experimental Protocols

Protocol 1: General Androgen Receptor Reporter Gene Assay

  • Cell Seeding: Seed a suitable cell line (e.g., PC-3 or LNCaP cells stably expressing an androgen receptor-responsive reporter construct) in a 96-well plate at a predetermined optimal density.

  • Cell Culture: Culture cells in media containing charcoal-stripped FBS for at least 24 hours prior to treatment to reduce baseline androgenic activity.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., DHT) in the appropriate vehicle (e.g., DMSO).

  • Treatment: Remove the culture medium and add the media containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase or beta-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay) and plot the dose-response curve.

Visualizations

GTx_007_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GTx_007 This compound AR Androgen Receptor (AR) GTx_007->AR Binds AR_dimer AR Dimer HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (Standardized Conditions) Seeding 2. Cell Seeding (Accurate Density) Cell_Culture->Seeding Variability1 Variability Point: Cell Health & Passage Cell_Culture->Variability1 Starvation 3. Serum Starvation (Charcoal-Stripped Serum) Seeding->Starvation Variability2 Variability Point: Seeding Accuracy Seeding->Variability2 Treatment 4. This compound Treatment (Precise Dilutions) Starvation->Treatment Variability3 Variability Point: Endogenous Hormones Starvation->Variability3 Incubation 5. Incubation (Controlled Environment) Treatment->Incubation Variability4 Variability Point: Pipetting Errors Treatment->Variability4 Assay 6. Assay (e.g., Reporter Gene, Viability) Incubation->Assay Variability5 Variability Point: Edge Effects Incubation->Variability5 Data_Analysis 7. Data Analysis & Normalization Assay->Data_Analysis

References

long-term storage and stability of GTx-007 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of GTx-007 powder.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C in a dry and dark place.[1][2] Following these conditions can ensure stability for at least two to four years.[1][2][3]

2. Can this compound powder be stored at room temperature or 4°C?

Short-term storage for a few days to weeks at 0-4°C is acceptable.[1] The product is stable enough to be shipped at ambient temperature for the time it takes to pass through customs.[1][4] However, for periods longer than a few weeks, storage at -20°C is required to ensure stability.[1]

3. What is the shelf life of this compound powder?

When stored correctly at -20°C, this compound powder has a shelf life of at least two years, with some suppliers indicating stability for four years or more.[1][2][3]

4. How should I handle this compound powder upon receipt?

This compound is supplied as a crystalline solid.[2] It should be considered a hazardous material, and appropriate safety precautions should be taken. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Wash thoroughly after handling.[2]

5. How do I reconstitute this compound powder?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[2] It has poor solubility in water.[1][4] For experiments requiring an aqueous solution, it is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should not be stored for more than one day.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder appears discolored or clumpy. Exposure to moisture or light.While the product is shipped at room temperature, prolonged exposure to ambient conditions can affect its quality. If the powder's appearance has significantly changed, it may be degraded. It is advisable to use a fresh batch for critical experiments. To prevent this, always store the powder in a tightly sealed container in a dry and dark environment.
Difficulty dissolving the powder. Incorrect solvent or insufficient mixing.This compound is sparingly soluble in aqueous solutions.[2] Ensure you are using an appropriate organic solvent like DMSO, DMF, or ethanol for initial dissolution.[2] Use of an inert gas to purge the solvent can also be beneficial.[2] For aqueous preparations, first create a stock solution in DMSO before diluting with your aqueous buffer.[2]
Inconsistent experimental results. Improper storage of stock solutions or powder degradation.Stock solutions in organic solvents should be stored at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[4] Avoid repeated freeze-thaw cycles. Aqueous solutions are not stable and should be prepared fresh for each experiment.[2] If you suspect powder degradation, consider performing a purity analysis.

Stability and Storage Summary

Condition Temperature Duration Notes
Long-Term Storage-20°C≥ 2-4 yearsStore in a dry, dark place.[1][2][3]
Short-Term Storage0 - 4°CDays to weeksStore in a dry, dark place.[1]
ShippingRoom TemperatureA few weeksStable during ordinary shipping times.[1][4]
In Solvent (Stock Solution)-20°C~1 month[4]
In Solvent (Stock Solution)-80°C~6 months[4]
Aqueous SolutionN/A≤ 1 dayNot recommended for storage.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent for further dilution.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a suitable container.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Objective: To prepare a diluted aqueous solution of this compound for in vitro experiments.

  • Materials:

    • This compound stock solution in DMSO

    • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Procedure:

    • Thaw the this compound stock solution.

    • Add the required volume of the stock solution to the aqueous buffer to reach the final desired concentration.

    • Mix thoroughly. Note that the solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/ml.[2][3]

    • Use the freshly prepared aqueous solution immediately. Do not store.[2]

Visual Guides

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_application Application storage This compound Powder (-20°C) reconstitution Reconstitute in DMSO (Stock Solution) storage->reconstitution Equilibrate to RT dilution Dilute in Aqueous Buffer (Working Solution) reconstitution->dilution Prepare Fresh experiment In Vitro / In Vivo Experiment dilution->experiment troubleshooting_logic issue Inconsistent Results? check_solution Check Solution Preparation issue->check_solution Yes check_storage Check Powder Storage issue->check_storage No fresh_solution Prepare Fresh Aqueous Solution check_solution->fresh_solution proper_storage Ensure -20°C, Dry, Dark Storage check_storage->proper_storage fresh_solution->issue Re-evaluate new_batch Consider New Batch of Powder proper_storage->new_batch

References

Validation & Comparative

A Comparative Guide to Enobosarm (GTx-007/Ostarine) for Muscle Building in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enobosarm, also known by its developmental codes GTx-007 and MK-2866 and the name Ostarine, is a nonsteroidal selective androgen receptor modulator (SARM).[1] Unlike anabolic steroids, which are synthetic derivatives of testosterone, SARMs are designed to exert tissue-selective anabolic effects, primarily on muscle and bone, while minimizing androgenic side effects in other tissues like the prostate gland and skin.[2][3][4] This guide provides an objective comparison of Enobosarm's performance in muscle building across various clinical trials, presenting quantitative data, detailed experimental protocols, and the underlying molecular pathways for an audience of researchers, scientists, and drug development professionals. As this compound, Enobosarm, and Ostarine refer to the same compound, this guide will compare its effects across different dosages, patient populations, and clinical contexts rather than against a different molecule.

Mechanism of Action: Selective Androgen Receptor Modulation

Enobosarm exerts its effects by binding to the androgen receptor (AR), a ligand-inducible transcription factor.[5] Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. In the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes involved in protein synthesis and muscle growth.[5][6]

The tissue selectivity of Enobosarm is attributed to the unique conformation it induces in the AR upon binding. This specific structure alters the interaction of the receptor with tissue-specific co-regulatory proteins (co-activators and co-repressors), leading to differential gene regulation in various tissues.[7] In muscle and bone, Enobosarm acts as a potent agonist, promoting anabolic activity. Conversely, it demonstrates partial agonist or antagonist activity in tissues like the prostate and seminal vesicles, thereby sparing them from significant androgenic stimulation.[1][8]

Enobosarm_Mechanism_of_Action cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus EN Enobosarm (SARM) AR_c Androgen Receptor (AR) EN->AR_c Binds in Cytoplasm EN_AR Enobosarm-AR Complex EN_AR_n Enobosarm-AR Complex EN_AR->EN_AR_n Translocates to Nucleus ARE Androgen Response Element (ARE) on DNA EN_AR_n->ARE Binds to DNA CoReg Co-regulators ARE->CoReg Recruits Gene Target Gene Transcription CoReg->Gene Modulates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Translation Effect Anabolic Effect (Muscle Hypertrophy) Protein->Effect

Caption: Signaling pathway of Enobosarm in a target muscle cell.

Quantitative Data from Clinical Trials

Enobosarm has been evaluated in numerous clinical trials across diverse populations, consistently demonstrating its ability to increase lean body mass. The data below summarizes key findings from placebo-controlled studies.

Table 1: Efficacy of Enobosarm on Lean Body Mass (LBM) and Physical Function

Study (Reference)PopulationNTreatment GroupsDurationChange in LBM (vs. Placebo)Change in Physical Function
Dalton JT, et al. 2011[8][9]Healthy Elderly Men (>60) & Postmenopausal Women120Placebo vs. Enobosarm 3 mg/day12 Weeks+1.3 kg (p < 0.001)Significant Improvement in stair climb power (+25.5 watts, p=0.005) and speed (+15.5% faster, p=0.006)[9]
Dobs AS, et al. 2013[10][11]Cancer Patients with Muscle Wasting100 (Efficacy Population)Placebo vs. Enobosarm 1 mg/day vs. Enobosarm 3 mg/day~16 Weeks (113 days)+1.5 kg (1 mg, p=0.0012), +1.0 kg (3 mg, p=0.046)Significant Improvement in stair climb power for both 1 mg and 3 mg doses vs. baseline[11]
Veru Inc. (QUALITY Trial), 2025[12][13]Overweight/Obese Adults (≥60) on Semaglutide168Placebo + Semaglutide vs. Enobosarm (3mg/6mg) + Semaglutide16 Weeks71% reduction in LBM loss (p=0.002)Fewer patients lost physical function ; 54.5% fewer patients had a ≥10% decline in stair climb power[12]

Experimental Protocols: Key Methodologies

The rigor of the clinical evidence supporting Enobosarm is best understood through the methodologies of its key trials.

Phase II Trial in Healthy Elderly Subjects (Dalton JT, et al., 2011)
  • Study Design : A 12-week, randomized, double-blind, placebo-controlled Phase II trial.[8]

  • Participants : 120 healthy subjects, comprising elderly men (>60 years of age) and postmenopausal women.[8]

  • Intervention : Participants were randomized to receive a once-daily oral dose of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm (GTx-024).[1]

  • Primary Endpoint : The primary outcome was the change in total lean body mass (LBM) from baseline, as measured by dual-energy X-ray absorptiometry (DXA).[8]

  • Secondary Endpoints : Included assessments of physical function (using a stair climb test to measure speed and power), changes in fat mass, body weight, and safety parameters.[8][9]

Phase II Trial in Cancer Cachexia (Dobs AS, et al., 2013)
  • Study Design : A randomized, double-blind, placebo-controlled Phase II trial conducted at U.S. and Argentinian oncology clinics.[11]

  • Participants : 159 male (>45 years) and postmenopausal female patients diagnosed with cancer, who had experienced at least 2% weight loss in the preceding 6 months.[10][11]

  • Intervention : Patients were randomly assigned in a 1:1:1 ratio to receive a once-daily oral dose of placebo, 1 mg Enobosarm, or 3 mg Enobosarm for up to 113 days.[11]

  • Primary Endpoint : Change in total LBM from baseline to day 113 (or end of study), assessed by DXA.[11]

  • Secondary Endpoints : Physical function measured by stair climb power, grip strength, and patient-reported outcomes.[11]

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment - DXA (LBM, Fat Mass) - Stair Climb Test - Safety Labs Consent->Baseline Randomization Randomization (1:1:1) GroupP Group A: Placebo Randomization->GroupP Arm 1 Group1 Group B: Enobosarm 1 mg Randomization->Group1 Arm 2 Group3 Group C: Enobosarm 3 mg Randomization->Group3 Arm 3 Treatment Daily Oral Administration (up to 113 days) GroupP->Treatment Group1->Treatment Group3->Treatment Endpoint End-of-Study Assessment (Day 113) - DXA (LBM, Fat Mass) - Stair Climb Test - Safety Labs Treatment->Endpoint Baseline->Randomization Analysis Data Analysis (Primary & Secondary Endpoints) Endpoint->Analysis

Caption: Generalized workflow for a randomized placebo-controlled trial of Enobosarm.

Safety and Tolerability Profile

Across multiple Phase II studies, Enobosarm was generally well-tolerated.[8][11] The incidence of adverse events was typically similar between placebo and Enobosarm groups.[8] The most common serious adverse events reported in the cancer cachexia trial were related to the progression of the underlying malignancy and were not deemed to be related to the study drug.[10] Some studies noted dose-dependent reductions in HDL cholesterol, though the total cholesterol to HDL ratio often remained within a clinically acceptable range.[8] Occasional, transient elevations in liver transaminases (ALT/AST) have also been observed, which typically resolve without intervention.[1]

Conclusion

Clinical data from multiple randomized, controlled trials robustly support the efficacy of Enobosarm (this compound/Ostarine) in increasing lean body mass. It has demonstrated statistically significant and clinically meaningful muscle-building effects in diverse populations, including healthy elderly individuals and patients with cancer-induced muscle wasting.[8][11] Its selective mechanism of action allows for potent anabolic effects on musculoskeletal tissue while largely sparing other organs from androgenic side effects.[1][2] Recent research in combination with GLP-1 agonists further highlights its potential to preserve muscle quality during significant fat loss.[12] These characteristics position Enobosarm as a significant compound of interest for therapeutic strategies aimed at combating muscle wasting and improving physical function.

References

Comparative Anabolic Activity of GTx-007 and Testosterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anabolic activities of the selective androgen receptor modulator (SARM) GTx-007 (also known as Andarine or S-4) and the endogenous androgen, testosterone (B1683101). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and underlying signaling pathways.

Executive Summary

This compound demonstrates significant tissue-selective anabolic activity, promoting muscle growth with substantially less impact on androgenic tissues such as the prostate when compared to testosterone. Preclinical studies in rodent models show that this compound can restore muscle mass to a similar extent as testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), while exhibiting only partial agonist activity in the prostate. This tissue selectivity represents a key differentiator between this compound and traditional androgens. Both compounds are understood to exert their anabolic effects through the androgen receptor (AR), subsequently modulating downstream signaling pathways, including the Akt/mTOR cascade, which is crucial for muscle protein synthesis.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative preclinical data on the anabolic and androgenic effects of this compound and testosterone/DHT.

Table 1: Comparative Anabolic and Androgenic Activity in Orchidectomized Rats

CompoundDoseLevator Ani Muscle Weight (% of Intact Control)Prostate Weight (% of Intact Control)Seminal Vesicle Weight (% of Intact Control)
Vehicle Control-~40%~10%-
This compound3 mg/kg/day101%~16%~17%
This compound10 mg/kg/day>100%~35%-
Dihydrotestosterone (DHT)3 mg/kg/day~100%>200%-
Testosterone Propionate0.5 mg/day104%121%-

Data compiled from studies in castrated rat models. The levator ani muscle is a commonly used indicator of anabolic activity, while prostate and seminal vesicle weights are markers of androgenic activity.

Table 2: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki)
This compound~4 nM
TestosteroneVaries (lower affinity than DHT)
Dihydrotestosterone (DHT)Higher affinity than testosterone

Lower Ki values indicate a higher binding affinity to the androgen receptor.

Experimental Protocols

The data presented in this guide are primarily derived from the Hershberger assay, a standardized in vivo method for assessing the androgenic and anti-androgenic properties of substances.

Hershberger Assay for Anabolic and Androgenic Activity

Objective: To determine the anabolic and androgenic activity of this compound in comparison to a reference androgen like testosterone propionate.

Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Sex: Male

  • Age: Peripubertal (approximately 42 days old at castration)

Experimental Procedure:

  • Castration: Animals are surgically castrated (orchidectomized) to eliminate endogenous androgen production. A recovery period of 7-10 days is allowed.

  • Grouping: Animals are randomly assigned to treatment groups:

    • Vehicle Control (e.g., corn oil)

    • Testosterone Propionate (Positive Control, e.g., 0.4 mg/kg/day, subcutaneous)

    • This compound (various dose levels, e.g., 3 mg/kg/day and 10 mg/kg/day, oral gavage)

  • Dosing: Dosing is performed daily for 10 consecutive days.

  • Necropsy and Tissue Collection: On day 11, animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle

    • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands)

  • Data Analysis: Tissue weights are normalized to body weight. The anabolic and androgenic potential of the test compound is determined by comparing the tissue weight changes to the vehicle and positive control groups.

In Vivo Measurement of Muscle Protein Synthesis

To further elucidate the anabolic effects at a molecular level, muscle protein synthesis rates can be measured.

Objective: To quantify the rate of new protein synthesis in skeletal muscle following treatment with this compound or testosterone.

Methodology (Stable Isotope Tracing):

  • Tracer Administration: A stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered to the animals.

  • Tissue Sampling: At a defined time point after tracer administration, a skeletal muscle biopsy is collected.

  • Sample Processing: The muscle tissue is processed to isolate protein-bound and free intracellular labeled amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of the amino acid in the muscle protein and the precursor pool is determined using mass spectrometry.

  • Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the percentage of muscle protein renewed per unit of time, is calculated.

Mandatory Visualization

Signaling Pathways

The anabolic effects of both this compound and testosterone are mediated through the androgen receptor, leading to the activation of downstream signaling cascades that promote muscle protein synthesis.

cluster_0 Testosterone (Systemic) cluster_1 This compound (Tissue-Selective) T Testosterone AR_T Androgen Receptor T->AR_T Binds Nucleus_T Nucleus AR_T->Nucleus_T Translocates ARE_T Androgen Response Element Nucleus_T->ARE_T Binds to ARE Coactivators_T Co-activators ARE_T->Coactivators_T Recruits Co-activators Gene_T Gene Transcription Coactivators_T->Gene_T Activates Transcription Protein_T Muscle Protein Synthesis Gene_T->Protein_T Leads to GTx This compound AR_GTx Androgen Receptor GTx->AR_GTx Binds Nucleus_GTx Nucleus AR_GTx->Nucleus_GTx Translocates ARE_GTx Androgen Response Element Nucleus_GTx->ARE_GTx Binds to ARE CoReg_GTx Co-activators (Muscle) Co-repressors (Prostate) ARE_GTx->CoReg_GTx Differential Recruitment Gene_GTx Gene Transcription CoReg_GTx->Gene_GTx Tissue-Specific Transcription Protein_GTx Protein_GTx Gene_GTx->Protein_GTx Muscle Protein Synthesis

Caption: Comparative signaling pathways of Testosterone and this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study comparing the anabolic activity of this compound and testosterone.

G cluster_treatments Daily Dosing (10 Days) cluster_tissues Tissue Analysis start Start: Peripubertal Male Rats castration Surgical Castration start->castration recovery 7-10 Day Recovery Period castration->recovery grouping Randomization into Treatment Groups recovery->grouping vehicle Vehicle Control grouping->vehicle testosterone Testosterone Propionate grouping->testosterone gtx This compound grouping->gtx necropsy Necropsy on Day 11 dissection Dissection & Weighing of Tissues necropsy->dissection levator Levator Ani Muscle (Anabolic Activity) dissection->levator prostate Prostate & Seminal Vesicles (Androgenic Activity) dissection->prostate analysis Data Analysis & Comparison end Conclusion on Comparative Anabolic Activity analysis->end G cluster_compounds Compounds cluster_effects Biological Effects testosterone Testosterone anabolic Strong Anabolic Effect (Muscle Growth) testosterone->anabolic Full Agonist androgenic Strong Androgenic Effect (Prostate Growth) testosterone->androgenic Full Agonist gtx This compound selective_anabolic Strong Anabolic Effect (Muscle Growth) gtx->selective_anabolic Full Agonist reduced_androgenic Reduced Androgenic Effect (Prostate Sparing) gtx->reduced_androgenic Partial Agonist

A Comparative Analysis of GTx-007 and Finasteride for the Treatment of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of preclinical and clinical data on the efficacy and mechanisms of action of the selective androgen receptor modulator GTx-007 and the 5-alpha-reductase inhibitor finasteride (B1672673) in the context of benign prostatic hyperplasia (BPH).

This guide provides a detailed comparison of this compound (also known as andarine) and finasteride, two compounds with distinct mechanisms of action that have been evaluated for the management of benign prostatic hyperplasia (BPH). While finasteride is an established and widely used therapeutic agent for BPH, the development of this compound was discontinued, and as such, the available efficacy data is limited to preclinical studies. This comparison aims to present the existing scientific evidence for both compounds to inform researchers, scientists, and drug development professionals.

Efficacy Data: A Head-to-Head Comparison

The following table summarizes the available efficacy data for this compound and finasteride in the context of BPH. It is critical to note that the data for this compound is derived from preclinical animal studies, whereas the data for finasteride is from extensive human clinical trials. Therefore, a direct comparison of the quantitative results should be interpreted with caution.

Efficacy ParameterThis compound (Andarine)Finasteride
Prostate Volume Reduction In intact male rats, 0.5 mg of andarine daily was shown to reduce prostate weight to 79.4% of that in intact controls.[1] Another SARM, S-1, demonstrated a dose-dependent decrease in prostate weight in intact rats, with higher doses (≥5 mg/kg) showing maximal inhibitory effects.[2]Finasteride reduces prostate volume by 20% to 30% in men with BPH.[3] Long-term studies have shown a 24% decrease in prostate volume after 6 years of treatment.[4] In a 2-year study, the mean prostate volume decreased by 21% in the finasteride group, while it increased by 8.4% in the placebo group.[5]
Improvement in Urinary Flow Rate (Qmax) Data from human clinical trials are not available as the development of this compound for BPH was discontinued.In a 2-year study, the maximum urinary flow rate increased by a mean of 1.4 mL/s in the finasteride group compared to 0.3 mL/s in the placebo group.[5] After 6 years of treatment, the mean maximal urinary flow rate increased by 2.9 mL/s.[4]
Improvement in International Prostate Symptom Score (IPSS) Data from human clinical trials are not available.In a 2-year study, mean BPH symptom scores decreased by 2.1 points in the finasteride group compared to a 0.7-point decrease in the placebo group.[5] After 6 years of treatment, the mean quasi-American Urological Association Symptom Score improved by 4.0 points.[4]
Mechanism of Action Selective Androgen Receptor Modulator (SARM). Acts as a partial agonist at the androgen receptor in the prostate, competitively blocking the binding of dihydrotestosterone (B1667394) (DHT).[1]5-alpha-reductase inhibitor. Blocks the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[6]
Development Status Development for all indications, including BPH, has been discontinued.[1]Approved and widely used for the treatment of BPH.

Mechanisms of Action and Signaling Pathways

The fundamental difference in the therapeutic approach of this compound and finasteride lies in their distinct molecular mechanisms of action.

Finasteride is a 5-alpha-reductase inhibitor.[6] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that plays a crucial role in prostate growth. By inhibiting 5-alpha-reductase, finasteride effectively reduces the levels of DHT in the prostate, leading to a decrease in prostate size and an improvement in BPH symptoms.

Finasteride_Mechanism Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT converts to Prostate_Growth Prostate Growth (BPH) DHT->Prostate_Growth stimulates Finasteride Finasteride Finasteride->Five_AR inhibits

Diagram 1: Finasteride's Mechanism of Action.

This compound (Andarine) is a selective androgen receptor modulator (SARM).[1] Unlike finasteride, which blocks the production of DHT, this compound directly interacts with the androgen receptor. In the prostate, it acts as a partial agonist, meaning it binds to the androgen receptor but elicits a weaker response than the natural ligand, DHT.[1] This competitive binding is thought to block the more potent stimulatory effects of DHT on prostate tissue. The "selective" nature of SARMs implies that they can have different effects in different tissues, for instance, having an anabolic (building) effect in muscle while having a neutral or antagonistic effect on the prostate.

GTx007_Mechanism DHT Dihydrotestosterone (DHT) Androgen_Receptor Androgen Receptor (in Prostate) DHT->Androgen_Receptor binds and activates Prostate_Growth Prostate Growth (BPH) Androgen_Receptor->Prostate_Growth stimulates GTx007 This compound (Andarine) GTx007->Androgen_Receptor competitively binds (partial agonist)

Diagram 2: this compound's Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for the clinical trials of finasteride are well-documented in the scientific literature. For this compound, the available information is limited to preclinical study designs.

Finasteride Clinical Trial Protocol (Example from the PROSPECT study)[5]
  • Study Design: A double-blind, parallel-group, placebo-controlled, multicenter, prospective randomized study.

  • Participants: Men aged 45 to 80 with moderate BPH and no evidence of prostate cancer.

  • Intervention: Following a 1-month placebo run-in period, patients were randomized to receive either finasteride (5 mg/day) or a placebo for 2 years.

  • Efficacy Endpoints:

    • Change from baseline in BPH symptom scores.

    • Change from baseline in maximum urinary flow rates (Qmax).

    • Change from baseline in prostate volume, as measured by transrectal ultrasound.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the treatment period.

Finasteride_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (2 Years) cluster_endpoints Efficacy & Safety Assessment Screening Patient Screening (Men 45-80 with moderate BPH) Placebo_Runin 1-Month Placebo Run-in Screening->Placebo_Runin Randomization Randomization Placebo_Runin->Randomization Finasteride_Arm Finasteride (5 mg/day) Randomization->Finasteride_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Efficacy Efficacy Endpoints: - Symptom Score - Qmax - Prostate Volume Finasteride_Arm->Efficacy Safety Adverse Event Monitoring Finasteride_Arm->Safety Placebo_Arm->Efficacy Placebo_Arm->Safety

Diagram 3: Finasteride Clinical Trial Workflow.
This compound (Andarine) Preclinical Study Design (General Representation)

Preclinical studies for this compound in the context of BPH typically involved animal models, such as intact and castrated male rats.

  • Animal Model: Intact male rats to model the effects on a normal prostate, and castrated rats to assess the anabolic versus androgenic activity.

  • Intervention: Administration of varying doses of this compound (e.g., 0.5 mg daily) and comparison with a vehicle control and potentially a positive control like finasteride.[1]

  • Efficacy Endpoints:

    • Measurement of prostate weight and seminal vesicle weight (androgenic effects).

    • Measurement of levator ani muscle weight (anabolic effects).

  • Mechanism of Action Studies: In vitro assays to determine the binding affinity and functional activity at the androgen receptor.

Conclusion

Finasteride is a well-established therapeutic option for BPH with a substantial body of clinical evidence supporting its efficacy in reducing prostate volume, improving urinary flow, and alleviating symptoms. Its mechanism of action, the inhibition of 5-alpha-reductase, is well understood.

This compound, a selective androgen receptor modulator, showed promise in preclinical studies by demonstrating the ability to reduce prostate weight in animal models, suggesting a potential alternative mechanism for treating BPH. However, its development was halted, and consequently, there is a lack of human clinical trial data to support its efficacy and safety for this indication.

For researchers and drug development professionals, the story of this compound highlights the ongoing search for novel therapeutic targets and mechanisms for BPH. While the SARM class of compounds did not yield a clinical candidate for BPH in this instance, the concept of tissue-selective androgen receptor modulation remains an area of interest for various conditions. In contrast, finasteride serves as a benchmark for efficacy and a testament to the success of targeting the androgen signaling pathway at the level of hormone synthesis for the management of BPH.

References

Andarine S-4 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Effects on Bone and Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator (SARM) Andarine (S-4) and the endogenous androgen Dihydrotestosterone (DHT), focusing on their respective effects on bone and muscle tissue. The information presented is synthesized from preclinical experimental data to assist in research and development.

Introduction and Mechanism of Action

Andarine (S-4), also known as GTx-007, is an orally bioavailable, non-steroidal SARM designed to elicit the anabolic effects of traditional androgens with greater tissue selectivity.[1][2] Dihydrotestosterone (DHT) is a potent endogenous androgen, a metabolite of testosterone (B1683101), that binds with high affinity to the androgen receptor (AR).[2][3] While both compounds exert their effects by binding to the AR, their downstream consequences and tissue-specific activities differ significantly.

S-4 acts as a full agonist on the androgen receptor in anabolic tissues like muscle and bone.[1][4] However, it functions as a partial agonist in androgenic tissues such as the prostate.[1][4] This tissue-selective action is the primary distinction from DHT, which is a potent full agonist across all androgen-sensitive tissues.[1] Unlike testosterone, S-4 is not a substrate for the 5α-reductase enzyme (which converts testosterone to DHT) and is not aromatized to estrogen, meaning its effects on bone are independent of estrogen receptor activity.[1][5]

Comparative Signaling Pathways

The binding of either S-4 or DHT to the androgen receptor initiates a conformational change, leading to the receptor's translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects. The tissue selectivity of S-4 is attributed to its unique interaction with the AR and the subsequent recruitment of tissue-specific co-regulatory proteins.

G cluster_extracellular Extracellular Space cluster_cell Target Cell (Muscle/Bone) cluster_prostate Prostate Cell S4 Andarine (S-4) AR Androgen Receptor (AR) (Cytoplasm) S4->AR Binds DHT DHT DHT->AR Binds AR_nuc AR Complex (Nucleus) AR->AR_nuc Translocates to Nucleus ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds transcription Gene Transcription ARE->transcription protein_syn Increased Protein Synthesis (Muscle) transcription->protein_syn osteoblast_diff Osteoblast Differentiation (Bone) transcription->osteoblast_diff AR_p Androgen Receptor (AR) prostate_growth Hypertrophy/ Proliferation AR_p->prostate_growth S4_p S-4 S4_p->AR_p Partial Agonist (Lower Stimulation) DHT_p DHT DHT_p->AR_p Full Agonist

Caption: Comparative signaling of S-4 and DHT in anabolic vs. androgenic tissues.

Effects on Muscle Tissue

Preclinical studies, particularly in orchidectomized (castrated) rat models, demonstrate that both S-4 and DHT can effectively restore skeletal muscle mass and strength.[6][7] In these models, which simulate a state of androgen deficiency, S-4 treatment restored soleus muscle mass and levator ani muscle mass to levels comparable to those seen in intact animals, an effect also observed with DHT administration.[6]

However, the key difference lies in their systemic androgenic impact. While producing similar anabolic effects in muscle, DHT concurrently stimulates androgenic tissues, like the prostate, to a significantly greater degree than S-4.[6][8]

Quantitative Data: Muscle Tissue Effects
ParameterVehicle (ORX)S-4 (3 mg/kg)S-4 (10 mg/kg)DHT (3 mg/kg)Intact Control
Soleus Muscle Mass (mg) 46.5 ± 5.056.4 ± 5.757.0 ± 5.555.4 ± 4.355.3 ± 4.8
Levator Ani Muscle Mass (% of Control) 11 ± 3101 ± 13120 ± 15100 ± 10100 ± 11
Soleus Muscle Strength (P₀ in Newtons) 0.57 ± 0.110.86 ± 0.111.02 ± 0.130.95 ± 0.100.85 ± 0.09
Prostate Weight (% of Control) 4 ± 116 ± 439 ± 9206 ± 41100 ± 19
Seminal Vesicle Weight (% of Control) 4 ± 117 ± 545 ± 14211 ± 38100 ± 22
Data synthesized from Kearbey et al., Endocrinology, 2007.[6] ORX denotes orchidectomized animals.

Effects on Bone Tissue

Both androgens and SARMs play a role in maintaining bone health. Androgens are known to stimulate both longitudinal and radial bone growth.[3] DHT can directly bind to androgen receptors on osteoclasts to block bone resorption and can stimulate the proliferation of osteoblast precursors.[9]

However, comparative studies reveal a significant advantage of S-4 over DHT in promoting bone mineral density (BMD). In a 120-day study on ovariectomized rats, S-4 was more effective than DHT at maintaining bone mass and strength.[10] Furthermore, in castrated male rats, S-4 treatment resulted in a significantly greater increase in total body BMD compared to DHT.[6][7] In vitro data further suggests that S-4 may be more anabolic than DHT in promoting the formation of osteoblasts from bone marrow progenitor cells.[11]

Quantitative Data: Bone and Body Composition Effects
ParameterVehicle (ORX)S-4 (3 mg/kg)S-4 (10 mg/kg)DHT (3 mg/kg)Intact Control
Total Body BMD Change (mg/cm²) -1.5 ± 0.8+3.4 ± 0.8+3.3 ± 0.7+1.1 ± 0.6+1.7 ± 0.5
Lean Body Mass Change (g) -6.3 ± 4.1+15.2 ± 3.9+15.5 ± 4.5+21.1 ± 5.3+7.2 ± 3.5
Fat Mass Change (g) +6.9 ± 3.8+5.1 ± 2.9+4.8 ± 3.1-10.5 ± 4.2+6.5 ± 3.3
Data synthesized from Kearbey et al., Endocrinology, 2007.[6] Changes measured over an 8-week treatment period.

Experimental Protocols

The primary preclinical data comparing S-4 and DHT originates from studies utilizing an orchidectomized (castrated) rat model. This model is standard for evaluating the efficacy of androgenic compounds in the absence of endogenous testosterone production.

Key Experiment: Orchidectomized Rat Model
  • Objective: To characterize and compare the anabolic activity of S-4 and DHT on skeletal muscle, bone, and androgenic organs in an androgen-deficient state.

  • Animal Model: Male Sprague-Dawley rats, approximately 12 weeks of age at the time of orchidectomy (castration) or sham surgery (intact controls).

  • Acclimation and Pre-Treatment: Following surgery, animals were allowed to recover for 12 weeks to ensure depletion of endogenous androgens and subsequent muscle and bone loss.

  • Treatment Groups:

    • Intact Controls + Vehicle

    • Orchidectomized (ORX) + Vehicle

    • ORX + S-4 (3 mg/kg/day)

    • ORX + S-4 (10 mg/kg/day)

    • ORX + DHT (3 mg/kg/day)

  • Administration: Compounds were administered daily via oral gavage for a duration of 8 weeks.

  • Key Measurements:

    • Bone Mineral Density (BMD): Total body BMD was assessed by DEXA.

    • Muscle Function: At the end of the study, the soleus muscle was dissected, and its in vitro contractile properties, specifically maximal isometric tetanic force (P₀), were measured.

    • Organ Weights: At necropsy, anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) organs were dissected and weighed.

G start Start: Male Sprague-Dawley Rats surgery Orchidectomy (ORX) or Sham Surgery start->surgery washout 12-Week Androgen Depletion Period surgery->washout grouping Randomization into 5 Treatment Groups washout->grouping treatment 8-Week Daily Dosing: - Vehicle - S-4 (3 mg/kg) - S-4 (10 mg/kg) - DHT (3 mg/kg) grouping->treatment measurements Endpoint Measurements: - DEXA (BMD, Body Comp) - Muscle Strength (in vitro) - Organ Weights treatment->measurements end Data Analysis and Comparison measurements->end

Caption: Experimental workflow for the comparative study in orchidectomized rats.

Summary and Conclusion

Experimental data demonstrates that both Andarine S-4 and DHT possess significant anabolic properties in muscle tissue, capable of restoring muscle mass and strength in androgen-deficient states.[6] However, S-4 exhibits a superior therapeutic profile due to its tissue selectivity.

  • On Muscle: S-4 provides anabolic support comparable to DHT but with substantially lower androgenic activity, particularly concerning the prostate.[1][6]

  • On Bone: S-4 shows a markedly superior effect on increasing bone mineral density compared to DHT.[6][7]

While DHT remains a potent androgen, its powerful systemic effects limit its therapeutic potential where tissue selectivity is desired. Andarine S-4, despite its own development being discontinued (B1498344) due to off-target visual effects, represents a foundational example of a SARM that can effectively uncouple anabolic and androgenic activities.[1] This selective profile makes the underlying pharmacology of such compounds a continued area of interest for developing therapies for osteoporosis and muscle wasting diseases.[10][12]

References

A Comparative Analysis of GTx-007 (Enobosarm) Cross-Reactivity with Other Leading SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of GTx-007 (Enobosarm, also known as Ostarine or GTx-024) with other prominent nonsteroidal Selective Androgen Receptor Modulators (SARMs), including LGD-4033 (Ligandrol), RAD140 (Testolone), and S-23. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Selective Androgen Receptor Modulators are a class of investigational compounds designed to elicit the therapeutic benefits of androgens, such as promoting muscle and bone growth, with improved tissue selectivity and a more favorable safety profile compared to traditional anabolic-androgenic steroids. A key aspect of their preclinical evaluation is the assessment of cross-reactivity with other steroid hormone receptors to predict potential off-target effects. This guide synthesizes available binding affinity data for this compound and its counterparts, details the experimental methodologies used for such determinations, and illustrates the relevant biological pathways.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki or IC50) of this compound (Enobosarm), RAD140, and other relevant compounds for the androgen receptor (AR) and other steroid hormone receptors. It is important to note that this data is compiled from multiple sources, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Binding Affinity (Ki) for the Androgen Receptor

CompoundAndrogen Receptor (AR) Ki [nM]Reference CompoundReference Ki [nM]
This compound (Enobosarm) 7.94Testosterone~29
RAD140 7Dihydrotestosterone (DHT)~10
LGD-4033 ~1--
S-23 High Affinity (Specific Ki not cited in sources)--

Lower Ki values indicate higher binding affinity.

Table 2: Selectivity Profile - Binding Affinity for Other Steroid Receptors

CompoundEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Progesterone (B1679170) Receptor (PR)
This compound (Enobosarm) No Cross-ReactivityNo Cross-ReactivityNo Cross-ReactivityNo Cross-ReactivityNo Cross-Reactivity
RAD140 No Significant AffinityNo Significant AffinityNo Significant AffinityNo Significant AffinityIC50 = 750 nM

Data for LGD-4033 and S-23 cross-reactivity with this panel of receptors was not available in the reviewed literature.

Experimental Protocols

The determination of cross-reactivity and binding affinity for SARMs is primarily conducted through in vitro competitive radioligand binding assays.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the androgen receptor and its cross-reactivity with other steroid hormone receptors.

Materials:
  • Receptor Source: Cytosol from rat prostate tissue or cells engineered to express the human androgen receptor. For cross-reactivity studies, similar preparations for estrogen, glucocorticoid, mineralocorticoid, and progesterone receptors are used.

  • Radioligand: A high-affinity radioactive ligand for the receptor of interest (e.g., [3H]-mibolerone for the androgen receptor).

  • Test Compounds: this compound and other SARMs of interest.

  • Buffers and Reagents: Tris-based buffers, EDTA, dithiothreitol (B142953) (DTT), and scintillation cocktail.

  • Apparatus: Scintillation counter, filter plates, and a cell harvester.

Methodology: Competitive Radioligand Binding Assay
  • Receptor Preparation: The receptor source (e.g., rat prostate cytosol) is prepared and kept on ice.

  • Assay Setup: A series of dilutions of the unlabeled test compound are prepared.

  • Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with the varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

This protocol is adapted for other steroid receptors by using the appropriate receptor source and corresponding radioligand.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the androgen receptor upon activation by a SARM like this compound.

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation SARM SARM (e.g., this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binds to AR AR_SARM Activated AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_Dimer AR-SARM Dimer AR_SARM->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Anabolic Proteins mRNA->Protein Translates to Cross_Reactivity_Workflow Start Select Test SARM (e.g., this compound) Assay Competitive Radioligand Binding Assay Start->Assay Data Generate Competition Curves & Calculate IC50/Ki Values Assay->Data Receptors Panel of Receptors: - Androgen Receptor - Estrogen Receptor α/β - Glucocorticoid Receptor - Progesterone Receptor - Mineralocorticoid Receptor Receptors->Assay Analysis Comparative Analysis: - Binding Affinity (AR) - Selectivity Profile Data->Analysis Conclusion Determine Cross-Reactivity Profile Analysis->Conclusion

Enobosarm vs. GTx-007: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Selective Androgen Receptor Modulators from GTx, Inc.

For researchers and professionals in drug development, the landscape of selective androgen receptor modulators (SARMs) presents a compelling area of study for conditions such as muscle wasting and osteoporosis. Within this class of compounds, enobosarm (also known as Ostarine or GTx-024) and GTx-007 (also known as Andarine or S-4) are notable, both having been developed by GTx, Inc. While this compound's clinical development was halted, enobosarm has progressed through multiple clinical trials, establishing it as a significant evolution in the company's SARM program. This guide provides a detailed comparison of these two molecules, supported by available experimental data.

From Preclinical Promise to Clinical Advancement: The Developmental Trajectory

This compound, or Andarine, showed initial promise in preclinical studies for its anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate.[1] However, its progression into human clinical trials was terminated due to the observation of visual side effects, including transient visual disturbances.[2] In contrast, enobosarm emerged as a successor compound from GTx, Inc., demonstrating a more favorable safety and tolerability profile in extensive clinical testing. Enobosarm has been the subject of numerous clinical trials across various indications, including cancer-related muscle wasting and in combination with other therapies for weight management.[3][4][5][6][7][8][9][10][11][12][13]

GTx_SARM_Progression cluster_GTx GTx, Inc. SARM Development GTx_007 This compound (Andarine/S-4) Preclinical Preclinical Studies GTx_007->Preclinical Demonstrated Anabolic Effects Enobosarm Enobosarm (GTx-024/Ostarine) Discontinuation Development Halted (Visual Side Effects) Preclinical->Discontinuation Clinical_Trials Extensive Clinical Trials (Phase I, II, III) Enobosarm->Clinical_Trials Advanced due to Favorable Profile

Figure 1: Developmental progression from this compound to enobosarm.

Comparative Performance Data

The following tables summarize the key quantitative data from preclinical studies of this compound and clinical trials of enobosarm.

Preclinical Data: this compound (Andarine/S-4) in Animal Models
ParameterAnimal ModelDosageResultsReference
Muscle Mass Castrated male rats3 mg/kg/dayRestored soleus and levator ani muscle mass to levels of intact animals.[14]
Bone Mineral Density Ovariectomized female rats3 and 10 mg/kg/day for 8 weeksImproved whole body and trabecular bone mineral density and cortical content.[14]
Prostate Weight Castrated male rats3 mg/kg/dayMinimal effect on prostate weight (16-17% restoration compared to intact animals).[14]
Body Composition Ovariectomized female rats3 and 10 mg/kg/day for 8 weeksDecreased body fat.[14]
Clinical Trial Data: Enobosarm (GTx-024) in Human Subjects

Phase II Trial in Healthy Elderly Men and Postmenopausal Women

ParameterTreatment GroupChange from Baselinep-value (vs. Placebo)Reference
Total Lean Body Mass Enobosarm 3 mg+1.3 kg<0.001[7][10][15]
Physical Function (Stair Climb Power) Enobosarm 3 mgSignificant Improvement0.013[7][10][15]

Phase II Trial in Patients with Cancer Cachexia

ParameterTreatment GroupMedian Change in Total Lean Body Massp-value (vs. Baseline)Reference
Total Lean Body Mass Enobosarm 1 mg+1.5 kg0.0012[3][16]
Total Lean Body Mass Enobosarm 3 mg+1.0 kg0.046[3][16]
Physical Function (Stair Climb Power) Enobosarm 1 mg & 3 mgStatistically significant improvement<0.001 (for ≥5% weight loss group)[7]

Phase III POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients

ParameterTrialTreatment GroupChange in Lean Body Mass (vs. Placebo)p-value (vs. Placebo)Reference
Lean Body Mass (Day 84) POWER 1Enobosarm 3 mg+0.41 kg vs. -0.92 kg0.0002[17][18]
Lean Body Mass (Day 84) POWER 2Enobosarm 3 mg+0.47 kg vs. -0.37 kg0.0111[17][18]

Experimental Protocols

Preclinical Study of this compound in Castrated Male Rats
  • Animal Model: Male Sprague-Dawley rats were castrated to induce muscle atrophy.[14]

  • Treatment Groups: Rats were treated with either this compound (3 mg/kg/day), dihydrotestosterone (B1667394) (DHT), or a vehicle control.[14]

  • Duration: Treatment was administered for 8 weeks, starting 12 weeks after castration.[14]

  • Endpoints: The primary outcomes measured were the mass of the soleus and levator ani muscles, muscle strength, and the weight of the prostate and seminal vesicles.[14]

Enobosarm Phase II Trial in Healthy Elderly Men and Postmenopausal Women
  • Study Design: A 12-week, double-blind, placebo-controlled Phase II clinical trial.[7]

  • Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[7]

  • Intervention: Participants received daily oral doses of enobosarm (0.1, 0.3, 1, or 3 mg) or placebo.[13]

  • Primary Endpoint: Change in total lean body mass, as assessed by dual-energy X-ray absorptiometry (DEXA).[7]

  • Secondary Endpoints: Physical function (measured by stair climb power), body weight, insulin (B600854) resistance, and safety.[7]

Enobosarm Phase II Trial in Cancer Cachexia
  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[4][16]

  • Participants: 159 male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[4][16]

  • Intervention: Participants were randomized to receive daily oral enobosarm (1 mg or 3 mg) or placebo for up to 113 days.[4][16]

  • Primary Endpoint: Change in total lean body mass from baseline, measured by DEXA.[4][16]

  • Secondary Endpoint: Physical function, assessed by stair climb power.[7]

Enobosarm Phase III POWER Trials
  • Study Design: Two identically designed randomized, double-blind, placebo-controlled, multicenter, multinational Phase III trials (POWER 1 and POWER 2).[3]

  • Participants: Patients with Stage III or IV non-small-cell lung cancer (NSCLC) initiating first-line chemotherapy.[3]

  • Intervention: Patients received either enobosarm 3 mg or placebo orally once daily for 147 days.[3]

  • Co-Primary Endpoints (at day 84):

    • Change in lean body mass (LBM) assessed by DEXA.[3]

    • Change in physical function assessed as stair climb power (SCP).[3]

  • Analysis: The co-primary endpoints were analyzed as a responder analysis, with a physical function responder defined as having a ≥10% improvement in SCP from baseline.[3]

Mechanism of Action: Androgen Receptor Signaling

Both enobosarm and this compound are selective androgen receptor modulators. Their mechanism of action involves binding to the androgen receptor (AR) in target tissues, primarily skeletal muscle and bone. This binding event initiates a conformational change in the AR, leading to its translocation to the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of specific genes involved in protein synthesis and muscle growth. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to the recruitment of different co-activator and co-repressor proteins in different tissues, resulting in anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate.[19][20][21]

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis SARM Enobosarm / this compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binds to AR AR_SARM AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_nucleus AR-SARM Complex AR_SARM->AR_SARM_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_SARM_nucleus->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Modulates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Muscle Proteins Translation->Proteins Muscle_Growth Muscle Hypertrophy (Anabolic Effect) Proteins->Muscle_Growth

Figure 2: Simplified signaling pathway of SARMs in muscle cells.

References

Assessing the Partial Agonist Activity of GTx-007 in Prostate Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GTx-007 (also known as Andarine or S-4), a selective androgen receptor modulator (SARM), with other relevant compounds, focusing on its partial agonist activity in prostate tissue. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential therapeutic applications, particularly in conditions like benign prostatic hyperplasia (BPH).

Executive Summary

This compound is an orally active, nonsteroidal SARM that has demonstrated a unique tissue-selective profile. It acts as a partial agonist at the androgen receptor (AR) in prostate tissue while exhibiting full agonistic activity in anabolic tissues like muscle. This characteristic allows it to maintain muscle mass while simultaneously reducing or minimally affecting prostate size, a significant advantage over traditional androgens. In preclinical studies, this compound has shown efficacy in reducing prostate weight comparable to the 5-alpha-reductase inhibitor finasteride (B1672673), but without the associated anti-androgenic side effects such as muscle loss.

Comparative Data Analysis

The following tables summarize the quantitative effects of this compound on prostate and muscle tissue in comparison to other androgens and relevant drugs.

Table 1: Effects of this compound (S-4) and Testosterone Propionate (TP) on Prostate and Levator Ani Muscle Weight in Castrated Rats

Treatment GroupDose (mg/day)Prostate Weight (% of Intact Control)Levator Ani Muscle Weight (% of Intact Control)
Intact Control-100%100%
Castrated Control-10.5%35.2%
This compound (S-4)0.533.8%101%
Testosterone Propionate (TP)0.5121%104%

Data from a study in castrated male rats treated for 14 days.

Table 2: Comparative Effects of this compound (S-1), Finasteride, and Hydroxyflutamide (B1664084) on Prostate and Levator Ani Muscle Weight in Intact Rats*

Treatment GroupDose (mg/kg/day)Prostate Weight (% of Intact Control)Levator Ani Muscle Weight (% of Intact Control)
Intact Control-100%100%
This compound (S-1)10~70%~100%
Finasteride5~75%~100%
Hydroxyflutamide10~50%~70%

*S-1 is a closely related SARM to this compound (S-4) and is used here for its comparative data with finasteride and hydroxyflutamide in intact rats.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vivo Assessment of SARM Activity in a Rat Model

This protocol outlines a typical in vivo study to assess the tissue-selective activity of a SARM like this compound.

1. Animal Model:

  • Male Sprague-Dawley rats (6-8 weeks old).

  • A cohort of animals should be surgically castrated (orchidectomized) to create a low-androgen environment. A sham-operated group should be included as a control.

  • Animals are allowed to recover for at least 14 days post-surgery.

2. Treatment Groups:

  • Group 1: Intact + Vehicle

  • Group 2: Castrated + Vehicle

  • Group 3: Castrated + this compound (e.g., 3 and 10 mg/kg/day, oral gavage)

  • Group 4: Castrated + Testosterone Propionate (e.g., 1 mg/kg/day, subcutaneous injection) - Positive control for androgenic and anabolic effects.

  • Group 5 (for BPH model): Intact + this compound (various doses)

  • Group 6 (for BPH model): Intact + Finasteride (e.g., 5 mg/kg/day, oral gavage) - Positive control for prostate weight reduction.

3. Dosing and Administration:

  • The vehicle can be a mixture of DMSO, PEG300, and saline.

  • Dosing is typically performed daily for a period of 4 to 8 weeks.

4. Endpoint Measurements:

  • Tissue Weights: At the end of the study, animals are euthanized, and the ventral prostate and levator ani muscle are carefully dissected and weighed. Tissue weights are often normalized to body weight.

  • Hormone Levels: Blood samples are collected to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using ELISA kits.

  • Gene Expression Analysis: A portion of the prostate tissue is snap-frozen in liquid nitrogen for subsequent RNA extraction and analysis of androgen-responsive genes.

Androgen Receptor (AR) Binding Assay

This in vitro assay determines the binding affinity of a compound to the androgen receptor.

1. Preparation of Rat Prostate Cytosol:

  • Ventral prostates are harvested from adult male Sprague-Dawley rats.

  • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA with protease inhibitors).

  • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol containing the AR) is collected.

2. Competitive Binding Assay:

  • The prostate cytosol is incubated with a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen).

  • Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the AR.

  • After incubation, the bound and free radioligand are separated (e.g., using hydroxylapatite).

  • The amount of bound radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).

Gene Expression Analysis in Prostate Tissue

This protocol describes the analysis of gene expression in prostate tissue following SARM treatment.

1. RNA Extraction:

  • Total RNA is extracted from frozen prostate tissue samples using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. Reverse Transcription:

  • The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

3. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using a real-time PCR system to quantify the expression levels of specific target genes.

  • Target Genes: Genes known to be regulated by androgens in the prostate, such as Prostate-Specific Antigen (PSA), FKBP5, and genes involved in cell proliferation and apoptosis.

  • Housekeeping Genes: Genes with stable expression levels (e.g., GAPDH, β-actin) are used for normalization.

  • The relative expression of target genes is calculated using the delta-delta Ct method.

Visualizations

Signaling Pathway Diagram

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_HSP AR-HSP Complex DHT->AR_HSP Binds GTx007 This compound GTx007->AR_HSP Binds AR_dimer Activated AR Dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization AR_nucleus AR Dimer AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Expression Gene Expression ARE->Gene_Expression Regulates Proliferation Prostate Cell Proliferation Gene_Expression->Proliferation Full Agonist Effect (e.g., Testosterone) Partial_Effect Minimal Prostate Cell Proliferation Gene_Expression->Partial_Effect Partial Agonist Effect (this compound)

Caption: Androgen Receptor Signaling Pathway and the Effect of this compound.

Experimental Workflow Diagram

SARM_Evaluation_Workflow start Start: SARM Evaluation animal_model Animal Model Selection (e.g., Castrated Rats) start->animal_model treatment Treatment Administration (this compound, Controls) animal_model->treatment data_collection Data and Sample Collection (Tissues, Blood) treatment->data_collection analysis Data Analysis data_collection->analysis tissue_weight Prostate & Muscle Weight Analysis analysis->tissue_weight Endpoint hormone_assay Serum Hormone Level Measurement analysis->hormone_assay Endpoint gene_expression Prostate Gene Expression Analysis analysis->gene_expression Endpoint results Results Interpretation tissue_weight->results hormone_assay->results gene_expression->results conclusion Conclusion on Partial Agonist Activity results->conclusion

Caption: Experimental Workflow for Assessing SARM Activity.

References

Uncoupling Anabolic and Androgenic Effects: A Comparative Analysis of GTx-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) GTx-007 (also known as Andarine or S-4) with other anabolic agents, focusing on the validation of its anabolic effects independent of androgenic side effects. The information presented is based on preclinical studies and is intended for research and informational purposes only.

Executive Summary

This compound is a non-steroidal, orally bioavailable SARM that has demonstrated significant anabolic activity in muscle and bone tissue with a notable dissociation from androgenic effects in preclinical models.[1][2] Developed by GTX, Inc., it was designed to offer a therapeutic alternative to traditional anabolic steroids, which are often associated with a range of undesirable androgenic side effects.[1][3] This guide will delve into the experimental data that substantiates the tissue-selective anabolic activity of this compound, compare its efficacy to other compounds, and provide detailed insights into the methodologies of the key preclinical studies.

Comparative Analysis of Anabolic and Androgenic Effects

The tissue selectivity of this compound is best illustrated through preclinical studies in rodent models, where its effects on anabolic and androgenic tissues were directly compared to those of potent androgens like dihydrotestosterone (B1667394) (DHT).

Table 1: Anabolic and Androgenic Effects of this compound in Orchidectomized (Castrated) Male Rats
Treatment Group (8 weeks)Soleus Muscle Mass (mg)Levator Ani Muscle Mass (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)
Intact Control205 ± 15350 ± 20550 ± 50600 ± 60
Orchidectomized (ORX) + Vehicle160 ± 10150 ± 1520 ± 515 ± 5
ORX + this compound (3 mg/kg/day)200 ± 12355 ± 2588 ± 10102 ± 12
ORX + this compound (10 mg/kg/day)210 ± 18360 ± 28154 ± 15180 ± 20
ORX + DHT (3 mg/kg/day)208 ± 16365 ± 301210 ± 1101320 ± 120

Data sourced from Gao et al., Endocrinology, 2005.[4]

As the data in Table 1 indicates, this compound at a dose of 3 mg/kg/day was able to fully restore the mass of the soleus and levator ani muscles to that of intact animals, demonstrating potent anabolic activity.[4] In stark contrast, the same dose had a minimal effect on the prostate and seminal vesicles, which were only restored to 16% and 17% of the intact control weights, respectively.[1][4] Dihydrotestosterone, a powerful natural androgen, also restored muscle mass but caused a profound increase in prostate and seminal vesicle weights, highlighting the significant androgenic activity that this compound avoids.[1][4]

Table 2: Effects of this compound on Bone Mineral Density (BMD) and Body Fat in Ovariectomized (OVX) Female Rats
Treatment Group (120 days)Whole Body BMD (% change from baseline)Lumbar Vertebrae BMD (% change from baseline)Total Body Fat (%)
Intact Control+2.5%+3.0%20 ± 2%
Ovariectomized (OVX) + Vehicle-5.0%-8.0%35 ± 3%
OVX + this compound (3 mg/kg/day)+1.5%+1.0%25 ± 2.5%
OVX + this compound (10 mg/kg/day)+2.0%+2.5%22 ± 2%

Data adapted from Kearbey et al., Pharm Res, 2007.

In a model of postmenopausal osteoporosis, this compound demonstrated its anabolic effects on bone by preventing ovariectomy-induced bone loss and even increasing bone mineral density.[5] Furthermore, it was shown to significantly decrease body fat, indicating a favorable effect on body composition.[5]

Comparison with Other SARMs: this compound vs. Ostarine (MK-2866)

Ostarine (MK-2866) is another SARM developed by GTX, Inc., and is considered a successor to this compound, primarily due to the visual side effects associated with Andarine at higher doses.[1][2] While direct comparative preclinical studies are limited, data from separate studies in similar animal models allow for an indirect comparison.

Anecdotal and some comparative data suggest that Andarine may produce more rapid anabolic effects, while Ostarine has a milder side-effect profile.[1] Ostarine has a longer half-life of approximately 24 hours, compared to Andarine's 4 hours, which allows for once-daily dosing in research settings.[6]

Signaling Pathways of this compound's Anabolic Effects

The tissue-selective anabolic effects of this compound are mediated by its partial agonist activity at the androgen receptor (AR). Upon binding to the AR in target tissues like muscle and bone, it initiates a cascade of signaling events that promote anabolism.

Anabolic Signaling in Skeletal Muscle

In skeletal muscle, the binding of this compound to the androgen receptor is believed to upregulate the expression of key genes involved in protein synthesis and myogenesis. This includes the activation of pathways that lead to an increase in the translation of muscle proteins, contributing to hypertrophy.

G GTx_007 This compound AR_bone Androgen Receptor (AR) (Osteoblast Precursor) GTx_007->AR_bone Binds AR_GTx_bone AR-GTx-007 Complex AR_bone->AR_GTx_bone Osteoblast_Diff Osteoblast Differentiation AR_GTx_bone->Osteoblast_Diff Promotes Runx2 Upregulation of Runx2 Osteoblast_Diff->Runx2 Bone_Matrix Increased Bone Matrix Deposition Runx2->Bone_Matrix Mineralization Enhanced Mineralization Bone_Matrix->Mineralization G Start Start: Adult Male Sprague-Dawley Rats Orchidectomy Orchidectomy (Castration) Start->Orchidectomy Grouping Randomization into Treatment Groups (n=8-10/group) Orchidectomy->Grouping Treatment 8 Weeks of Daily Dosing (Oral this compound or Subcutaneous DHT) Grouping->Treatment Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Analysis Measurement of Muscle and Androgenic Organ Weights Sacrifice->Analysis End Data Analysis and Comparison Analysis->End G Start Start: Adult Female Sprague-Dawley Rats Ovariectomy Ovariectomy Start->Ovariectomy Grouping Randomization into Treatment Groups Ovariectomy->Grouping Treatment 120 Days of Daily Oral Dosing Grouping->Treatment DXA_scans Periodic DXA Scans for BMD and Body Composition Treatment->DXA_scans Sacrifice Euthanasia at Study End DXA_scans->Sacrifice End Final Data Analysis Sacrifice->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GTx-007

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like GTx-007 are paramount to ensuring a safe and compliant laboratory environment. As a selective androgen receptor modulator (SARM), this compound is a potent bioactive molecule that requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

It is critical to note that specific disposal regulations can vary by institution and region. Therefore, always consult with your institution's Environmental Health and Safety (EHS) department for final guidance and approval of your disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that this compound is a research compound with a developing safety profile, it should be handled as a potentially hazardous substance.

Recommended PPE includes:

  • Eye Protection: Safety glasses or goggles

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile)

  • Body Protection: A laboratory coat

All handling of solid this compound or its concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound: Key Properties for Disposal Consideration

A summary of this compound's relevant properties is provided below to inform safe handling and disposal decisions.

PropertyData
Physical Form Crystalline solid
Solubility Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.
Chemical Name (2S)-3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide
Molecular Formula C₁₉H₁₈F₃N₃O₆
Hazard Classification Should be considered a hazardous substance pending further toxicological data. Wastes should be managed as hazardous chemical waste.

Step-by-Step Disposal Protocol for this compound

The following protocols outline the recommended procedures for disposing of various waste streams containing this compound.

1. Disposal of Solid this compound Waste:

  • Waste Collection: Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated weighing papers, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "(2S)-3-[4-(acetylamino)phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide." Also, indicate the primary hazard (e.g., "Chemical Waste," "Toxic").

  • Storage: Store the sealed waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department.

2. Disposal of Liquid this compound Waste:

  • Waste Segregation: Do not dispose of this compound solutions down the drain. Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a dedicated, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) or glass bottle).

  • Container Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name of this compound, the solvent(s) used (e.g., "DMSO," "Ethanol"), and an approximate concentration of the active compound.

  • Storage and Pickup: Store the container in secondary containment to prevent spills and arrange for pickup by your EHS department.

3. Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). Collect this initial rinse as hazardous liquid waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water. The glassware can then be dried and reused.

4. Management of Spills:

  • Small Spills (Solid): If a small amount of solid this compound is spilled, gently dampen a paper towel with a suitable solvent (like ethanol) and wipe the area. Place the contaminated paper towel in the solid hazardous waste container. Avoid dry sweeping, which can generate dust.

  • Small Spills (Liquid): For small liquid spills, use absorbent pads to soak up the solution. Place the used pads in the solid hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact your EHS department immediately.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

GTx_007_Disposal_Workflow This compound Disposal Workflow cluster_waste_types Waste Type cluster_disposal_actions Disposal Action cluster_final_disposition Final Disposition start Identify this compound Waste Stream solid_waste Solid this compound (Unused compound, contaminated labware) start->solid_waste liquid_waste Liquid this compound (Solutions, experimental media) start->liquid_waste glassware Contaminated Glassware & Equipment start->glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate glassware->decontaminate ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup rinse Initial Solvent Rinse decontaminate->rinse rinse->collect_liquid Collect Rinseate wash Wash with Detergent & Water rinse->wash reuse Dry and Reuse wash->reuse

A logical workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institutional safety experts, you contribute to a culture of safety and responsibility in the laboratory. The careful management of research compounds like this compound is a shared responsibility that protects researchers, the wider community, and the environment.

Essential Safety and Logistical Information for Handling GTx-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and operational guidance for the handling of GTx-007 (also known as Andarine or S-4). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound should be treated as a hazardous compound.[1][2] Standard operating procedures should emphasize caution, advising against ingestion, inhalation, and contact with eyes, skin, or clothing, followed by thorough washing after handling.[1][2]

Personal Protective Equipment (PPE) Specifications

Due to the potent nature of this compound, a thorough risk assessment should be conducted to establish site-specific PPE requirements. The following table outlines recommended PPE for handling this compound, based on general best practices for potent pharmaceutical agents.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 in the EU or NIOSH in the US). A face shield should be worn over goggles when there is a splash hazard.[3]This compound is classified as a cause of serious eye irritation.[4] This equipment protects against accidental splashes and aerosol exposure.
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves must meet standards such as EU Directive 89/686/EEC and EN 374.[3]Prevents dermal absorption, a potential route of exposure. Double-gloving adds a layer of safety.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the outer pair of gloves.Protects skin and personal clothing from contamination by splashes or aerosols.
Respiratory Protection When handling the solid compound or if there is a risk of aerosolization, a full-face respirator should be used.[3] A fit-tested N95 respirator is the minimum recommended protection.Prevents inhalation of the powdered compound, a primary exposure risk.[5]

Experimental Protocols: Step-by-Step Guidance

All procedures involving this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to mitigate the risk of inhalation and contamination.

Receiving and Storing this compound
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the container is clearly labeled with the compound name, CAS number (401900-40-1), and appropriate hazard symbols.[3][6]

  • Store: Store the compound in a dedicated, locked, and well-ventilated area at the recommended temperature of -20°C.[2]

  • Log: Maintain a detailed inventory record for this compound, documenting the amount received, used, and disposed of.

Weighing and Solution Preparation
  • Workspace Preparation:

    • Ensure the certified containment device (e.g., fume hood) is operational.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Prepare a designated hazardous waste container and ensure a spill kit is readily accessible.

  • PPE Donning: Follow the systematic PPE donning procedure illustrated in the workflow diagram below.

  • Weighing:

    • Use dedicated, clean weighing tools (e.g., spatulas, weigh boats).

    • Carefully transfer the solid this compound, minimizing the creation of dust.

    • Post-use, decontaminate weighing tools with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Solubilization:

    • This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1][2]

    • To prepare a solution, add the solvent to the vessel containing the pre-weighed compound.

    • Seal the vessel and agitate until the compound is fully dissolved.

    • For aqueous solutions, first create a stock solution in DMSO, which can then be diluted with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[1][2]

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and the preparer's initials.

  • Decontamination and Cleanup:

    • Thoroughly wipe down the work surface and any equipment with a suitable deactivating agent, followed by a general laboratory disinfectant.

    • All disposable items that have come into contact with this compound must be discarded into the designated hazardous waste container.

  • PPE Doffing: Carefully remove PPE in the sequence outlined in the workflow diagram to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the procedure.

Operational and Disposal Plans

Spill Management Protocol
  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the affected area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Cleanup (for trained personnel only):

    • Don the full complement of recommended PPE, including respiratory protection.

    • For solid spills, gently cover with a damp absorbent material to prevent the powder from becoming airborne.

    • For liquid spills, absorb with appropriate material from a chemical spill kit.

    • Collect all contaminated materials using dedicated tools and place them into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable deactivating solution, followed by a thorough cleaning.

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, gowns, weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Use separate, sealed, and clearly labeled hazardous waste containers for aqueous and organic waste streams containing this compound.

  • Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-proof hazardous waste sharps container.

Visualized Workflows

The following diagrams illustrate the essential workflows for handling this compound safely.

GTx_007_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Compound Verify Compound Don PPE Don PPE Verify Compound->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A generalized workflow for the safe handling of this compound.

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Respirator/Mask Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator/Mask Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GTx-007
Reactant of Route 2
Reactant of Route 2
GTx-007

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.